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Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 3-Amino-2-hydroxypropanamide in Aqueous Solution

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of 3-Amino-2-hydroxypropanamide (also referred to as Isoserinamide ) in aqueous environments. Executive Summary 3-Amino-2-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of 3-Amino-2-hydroxypropanamide (also referred to as Isoserinamide ) in aqueous environments.

Executive Summary

3-Amino-2-hydroxypropanamide is a structural analogue of the amino acid serine, distinguished by the regio-isomerism of the amino and hydroxyl groups (


-hydroxy, 

-amino). While thermodynamically unstable relative to its hydrolysis products (Isoserine and Ammonia), the compound exhibits significant kinetic stability at neutral pH due to the high activation energy of amide bond cleavage.[1]

However, its stability profile is distinct from simple aliphatic amides due to the


-hydroxyl group , which exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon and accelerating hydrolysis under basic conditions. Unlike 

-amino amides, this compound does not readily undergo intramolecular cyclization to form lactams due to the high ring strain of the requisite 4-membered transition state (

-lactam).

Key Stability Metrics:

  • Optimal pH Range: 5.5 – 7.5 (Maximum kinetic stability).

  • Primary Degradation Pathway: Hydrolysis to 3-amino-2-hydroxypropanoic acid (Isoserine).

  • Secondary Risk: Oxidative decarboxylation (Weerman degradation) in the presence of strong oxidants.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Understanding the ionization state of the molecule is a prerequisite for predicting stability, as the protonation state of the


-amine and the 

-hydroxyl group dictates the degradation mechanism.
PropertyValue / Description
IUPAC Name 3-Amino-2-hydroxypropanamide
Common Name Isoserinamide
Molecular Formula

MW 104.11 g/mol
Solubility Highly soluble in water (Hydrophilic, 3 H-bond donors)

(Amine)

(Predicted based on

-alanine/isoserine analogues)

(Hydroxyl)

(Negligible deprotonation at physiological pH)

(Amide)

(Protonation occurs only in strong acid)

Thermodynamic Stability Landscape

The Thermodynamic vs. Kinetic Distinction

It is critical to distinguish between thermodynamic equilibrium and kinetic persistence.

  • Thermodynamics: The hydrolysis reaction is exergonic (

    
    ). The equilibrium heavily favors the cleavage of the amide bond to form the carboxylate and ammonium ion.
    
    
    
    
  • Kinetics: Despite the favorable thermodynamics, the reaction is slow at ambient temperature because the amide bond has partial double-bond character (resonance stabilization), creating a high activation energy barrier (

    
    ).
    
Hydrolysis Mechanisms & The -Hydroxy Effect

The presence of the hydroxyl group at the C2 (


) position alters the stability profile compared to propionamide.
A. Acid-Catalyzed Hydrolysis (

)

In acidic media, the reaction is driven by the protonation of the carbonyl oxygen, making the carbon highly electrophilic.

  • Mechanism:

    
     (Acid-catalyzed, bimolecular).
    
  • Impact of Structure: The

    
    -ammonium group (
    
    
    
    ) is electron-withdrawing. This destabilizes the developing positive charge in the transition state, potentially slowing acid hydrolysis slightly compared to unsubstituted amides.
B. Base-Catalyzed Hydrolysis (

)

In basic media, the hydroxide ion acts as a direct nucleophile.

  • Mechanism:

    
     (Base-catalyzed, bimolecular).
    
  • Impact of Structure: The

    
    -hydroxyl group is electron-withdrawing (inductive effect, 
    
    
    
    ), which pulls electron density away from the carbonyl carbon. This makes the carbonyl more susceptible to nucleophilic attack by
    
    
    , accelerating degradation compared to simple amides.
C. Intramolecular Catalysis (Neighboring Group Participation)

A critical question for this scaffold is whether the neighboring groups catalyze self-degradation.

  • 
    -Amine Attack:  Attack of the amine nitrogen on the carbonyl would form a 4-membered ring (
    
    
    
    -lactam). This is highly strained and kinetically disfavored.
  • 
    -Hydroxyl Attack:  Attack of the hydroxyl oxygen would form a 3-membered ring (epoxide-like). This is energetically prohibitive.
    
  • Conclusion: Unlike

    
    -amino amides (which form stable 5-membered lactams), 3-Amino-2-hydroxypropanamide lacks a viable intramolecular cyclization pathway, contributing to its relative stability.
    
Degradation Pathway Visualization

The following diagram illustrates the degradation logic and the high-energy barriers preventing cyclization.

DegradationPathway Substrate 3-Amino-2-hydroxypropanamide (Isoserinamide) TS_Acid Tetrahedral Intermediate (Acidic) Substrate->TS_Acid + H+, + H2O TS_Base Tetrahedral Intermediate (Basic) Substrate->TS_Base + OH- Cyclic 4-Membered Lactam (High Strain - Unlikely) Substrate->Cyclic Intramolecular Attack Product Isoserine + Ammonia (Thermodynamic Sink) TS_Acid->Product Slow TS_Base->Product Fast

Figure 1: Primary hydrolysis pathways. Note the dashed line indicating the kinetically unfavorable cyclization route.

Experimental Characterization Protocols

To validate the stability of this specific compound, the following experimental workflow is recommended. This protocol avoids common pitfalls associated with the detection of polar hydrolysis products.

Analytical Method: HILIC-CAD or Ion-Pair HPLC

Standard Reverse Phase (C18) chromatography is unsuitable because both the parent amide and the isoserine product are highly polar and will elute in the void volume.

Recommended Protocol:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Amide column (e.g., Waters BEH Amide).

  • Mobile Phase: Acetonitrile : Ammonium Formate (10mM, pH 3.0). Gradient from 90% ACN to 60% ACN.

  • Detection: Charged Aerosol Detector (CAD) or ELSD is preferred as the compound lacks a strong chromophore (UV 210nm is non-specific and noisy).

  • Standard Preparation: Dissolve Isoserinamide in ACN:Water (80:20).

Kinetic Stability Study (Arrhenius Approach)

To predict shelf-life at


, accelerated degradation studies are required.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 7.0, and 10.0.

  • Incubation: Aliquot

    
     solution into sealed HPLC vials.
    
  • Thermal Stress: Incubate sets at

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Analyze time points at

    
     hours.
    
  • Data Analysis:

    • Plot

      
       vs. Time to determine pseudo-first-order rate constant (
      
      
      
      ).
    • Plot

      
       vs. 
      
      
      
      (Kelvin) to determine Activation Energy (
      
      
      ).
pH-Rate Profile Construction

This experiment defines the "U-shaped" stability curve essential for formulation.

ExperimentalWorkflow Start Start: Pure 3-Amino-2-hydroxypropanamide Buffers Prepare Buffers (pH 2, 4, 6, 8, 10, 12) Start->Buffers Incubation Incubate at Constant T (e.g., 60°C) Buffers->Incubation Sampling Sample at t = 0, 1, 4, 24h Incubation->Sampling Analysis Analyze via HILIC-CAD (Quantify Parent & Isoserine) Sampling->Analysis Data Calculate k_obs for each pH Analysis->Data Plot Plot log(k_obs) vs. pH (Determine optimal stability) Data->Plot

Figure 2: Experimental workflow for determining the pH-rate profile.

Implications for Drug Development

Formulation Stability

The compound is predicted to be most stable at pH 5.5 – 7.5 .

  • Acidic pH: Moderate stability, but risk of acid-catalyzed hydrolysis increases below pH 4.0.

  • Basic pH: High risk. The inductive effect of the

    
    -hydroxyl group significantly accelerates base-catalyzed hydrolysis. Avoid formulations with 
    
    
    
    .
Storage & Shelf-Life
  • Solid State: Stable as a dry powder. Hygroscopic due to polarity; store in desiccated conditions.

  • Solution: Stable for

    
     hours at room temperature in neutral buffer.
    
  • Long-Term: Frozen storage (

    
    ) is recommended for aqueous stock solutions to prevent slow hydrolysis.
    
Potential Degradants

The primary degradant is Isoserine (3-amino-2-hydroxypropanoic acid). This is a naturally occurring metabolite and generally considered non-toxic, simplifying the safety profile of degradation products.

References

  • IUPAC Digitized pKa Dataset. Propanohydroxamic acid, 3-amino-.[2] Available at: [Link][3]

  • Granados, A. M., & de Rossi, R. H. (2001). Effect of cyclodextrin on the intramolecular catalysis of amide hydrolysis.[4] Journal of Organic Chemistry, 66(5), 1548-1552.[4] Available at: [Link]

  • Schowen, R. L., Jayaraman, H., & Kershner, L. (1966). Catalytic Efficiencies in Amide Hydrolysis. The Two-Step Mechanism. Journal of the American Chemical Society, 88(14), 3373-3375.[5] Available at: [Link]

  • Perczel, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Available at: [Link]

  • Hunt, I. (n.d.). Chapter 20: Amide Hydrolysis. University of Calgary. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Ionization States of 3-Amino-2-hydroxypropanamide

For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, including its solubility, permeability, protein binding, and target engagement.[1][2][3] This guide provides a comprehensive technical overview of the pKa values and corresponding ionization states of 3-Amino-2-hydroxypropanamide, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound in publicly available literature[4], this document synthesizes foundational principles, details robust methodologies for pKa determination, and explores the critical implications of its ionization behavior in the context of drug discovery and development.

Introduction to 3-Amino-2-hydroxypropanamide and the Significance of pKa

3-Amino-2-hydroxypropanamide is a small organic molecule featuring three key functional groups: a primary amine, a secondary alcohol, and a primary amide. Its structure, presented in Figure 1, suggests potential for hydrogen bonding and multiple ionization states, making a thorough understanding of its acid-base chemistry essential for its development as a potential therapeutic agent.

The pKa value is the pH at which a functional group is 50% ionized and 50% non-ionized.[5] For drug development professionals, knowledge of a compound's pKa is not merely academic; it is a cornerstone for predicting its behavior in physiological systems.[2] The ionization state of a drug affects its:

  • Solubility: The charged (ionized) form of a molecule is generally more water-soluble, which is crucial for formulation and bioavailability.[1][5]

  • Permeability: The neutral (non-ionized) form is typically more lipophilic and better able to diffuse across biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[1][2]

  • Target Binding: The charge of a molecule can dictate its ability to form critical ionic interactions with its biological target.[3]

  • ADME Properties: Overall absorption, distribution, metabolism, and excretion (ADME) are heavily influenced by the dynamic equilibrium between ionized and non-ionized species.[3]

This guide will first explore the theoretical pKa values of 3-Amino-2-hydroxypropanamide based on its constituent functional groups, then delve into the rigorous experimental and computational methodologies required for their precise determination, and finally, discuss the practical implications of these values for research and drug development.

Theoretical Framework: Functional Group Analysis and Estimated pKa Values

To understand the ionization profile of 3-Amino-2-hydroxypropanamide, we must consider the acid-base properties of its individual functional groups.

  • Primary Amine (-NH₂): The lone pair of electrons on the nitrogen atom makes the primary amine basic. It can accept a proton to form a positively charged ammonium ion (-NH₃⁺). The pKa of a protonated primary amine is typically in the range of 9-10.[6] This equilibrium is crucial for the molecule's overall charge at physiological pH.

  • Secondary Alcohol (-OH): The hydroxyl group is very weakly acidic and is generally not considered to ionize under physiological conditions. Its pKa is typically around 16-18, meaning it would only be deprotonated at a very high pH.[6]

  • Primary Amide (-C(=O)NH₂): The amide group is generally considered neutral. While the nitrogen lone pair is delocalized by resonance with the carbonyl group, making it non-basic, the amide proton is very weakly acidic, with a pKa around 18.[6]

Based on this analysis, the primary amine is the only functional group expected to undergo significant ionization within the physiological pH range (approximately 1 to 8).[1]

Estimated pKa and Ionization States

In the absence of experimental data, we can estimate the pKa of the protonated amine group of 3-Amino-2-hydroxypropanamide to be approximately 9.5 . This estimation is based on typical pKa values for primary amines, adjusted for the potential electron-withdrawing inductive effects of the nearby hydroxyl and amide groups, which would slightly decrease the basicity (lower the pKa) of the amine.

The ionization equilibrium is therefore:

Caption: Figure 1. Ionization Equilibrium of 3-Amino-2-hydroxypropanamide.

The table below summarizes the expected dominant ionization state of the molecule at different pH ranges, based on the estimated pKa.

pH RangeDominant SpeciesNet ChargeKey Characteristics
pH < 7.5 (Acidic to Neutral)Cationic (Protonated Amine)+1Higher water solubility, potential for ionic interactions.
pH = 9.5 (at the pKa)50% Cationic, 50% Neutral+0.5 (average)Buffer region.
pH > 11.5 (Basic)Neutral (Unprotonated Amine)0Higher lipophilicity, enhanced membrane permeability.

Table 1. Predicted Ionization States of 3-Amino-2-hydroxypropanamide at Various pH Levels.

Methodologies for pKa Determination

While estimations are useful, precise pKa determination requires rigorous experimental or computational methods. The choice of method depends on factors such as compound availability, purity, solubility, and the required accuracy.

Experimental Approaches

Experimental methods for pKa determination typically involve monitoring a pH-dependent property of the molecule during a titration.[7]

This is the most common and direct method for pKa determination.[8] It involves titrating a solution of the compound with a strong acid or base and measuring the pH at each titrant addition.

Protocol for Potentiometric pKa Determination:

  • Preparation: Prepare a ~10 mM solution of 3-Amino-2-hydroxypropanamide hydrochloride in deionized water or a suitable buffer of known ionic strength.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration: Place the sample solution in a thermostatted vessel and slowly add standardized 0.1 M NaOH titrant in small increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. For a more accurate determination, the first derivative of the curve can be plotted, where the peak corresponds to the equivalence point.

Causality: Potentiometry is chosen for its accuracy and direct measurement of proton activity. The use of a hydrochloride salt of the compound ensures the amine is fully protonated at the start of the titration with a base. Maintaining a constant ionic strength minimizes variations in activity coefficients.

This method is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorbance spectra.

Protocol for Spectrophotometric pKa Determination:

  • Spectral Scan: Record the UV-Vis absorbance spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum difference in absorbance.

  • Buffer Preparation: Prepare a series of buffers with finely spaced pH values spanning the estimated pKa (e.g., from pH 8.5 to 10.5).

  • Measurement: Prepare solutions of the compound at a constant concentration in each buffer and measure the absorbance at the predetermined wavelength.

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[9]

Causality: This method is highly sensitive and requires only a small amount of sample. It is particularly useful for compounds with low solubility, where potentiometric titration may be challenging.

G cluster_workflow Experimental pKa Determination Workflow start Dissolve Compound in Solution potentiometry Potentiometric Titration (Monitor pH vs. Titrant Volume) start->potentiometry spectrophotometry UV-Vis Spectrophotometry (Monitor Absorbance vs. pH) start->spectrophotometry nmr NMR Titration (Monitor Chemical Shift vs. pH) start->nmr data_analysis Plot Data and Fit to Sigmoidal Curve potentiometry->data_analysis spectrophotometry->data_analysis nmr->data_analysis pka_value Determine pKa (Inflection Point) data_analysis->pka_value caption Figure 2. General workflow for experimental pKa determination.

Caption: Figure 2. General workflow for experimental pKa determination.

Computational Approaches

In silico methods are increasingly used in early-stage drug discovery to predict pKa values, allowing for the rapid screening of large compound libraries.[10][11] These methods range from empirical approaches to more rigorous quantum mechanical calculations.

  • Empirical Methods: These methods, often based on Quantitative Structure-Property Relationships (QSPR), use large databases of experimentally determined pKa values to build predictive models.[12] They are very fast but are limited by the chemical space covered by the training data.

  • Quantum Mechanical (QM) Methods: These first-principles methods calculate the Gibbs free energy of the deprotonation reaction.[10] While computationally expensive, they are highly versatile and can be applied to novel chemical scaffolds not present in empirical databases. The thermodynamic cycle shown in Figure 3 is often employed for these calculations.[10]

G cluster_thermo Thermodynamic Cycle for pKa Calculation HA_gas HA(g) H_plus_gas H⁺(g) HA_gas->H_plus_gas ΔG(gas) H_plus_aq H⁺(aq) H_plus_gas->H_plus_aq ΔGsolv(H⁺) A_minus_gas A⁻(g) A_minus_aq A⁻(aq) A_minus_gas->A_minus_aq ΔGsolv(A⁻) HA_aq HA(aq) HA_aq->HA_gas ΔGsolv(HA) HA_aq->H_plus_aq ΔG(aq) caption Figure 3. Thermodynamic cycle for quantum mechanical pKa calculation.

Caption: Figure 3. Thermodynamic cycle for quantum mechanical pKa calculation.

Implications for Drug Development

The predicted pKa of ~9.5 for 3-Amino-2-hydroxypropanamide has significant consequences for its potential as a drug candidate.

  • Absorption: In the acidic environment of the stomach (pH 1-3), the molecule will be almost exclusively in its protonated, cationic form (+1 charge). This high polarity will likely lead to poor absorption across the stomach lining. In the small intestine, where the pH ranges from 6 to 7.4, the molecule will still be predominantly in its cationic form.[1] Consequently, oral bioavailability might be limited unless an active transport mechanism is involved.

  • Solubility and Formulation: The high water solubility of the protonated form is advantageous for developing aqueous formulations for intravenous administration.

  • Distribution: Once in the bloodstream (pH ~7.4), the molecule will exist primarily as the cation. This charge will restrict its ability to cross lipophilic barriers like the blood-brain barrier.[2] It may also lead to higher binding to negatively charged plasma proteins.

  • Target Interaction: If the therapeutic target has a negatively charged binding pocket (e.g., containing aspartate or glutamate residues), the cationic form of 3-Amino-2-hydroxypropanamide could form strong, favorable salt-bridge interactions, enhancing potency.

Conclusion

Understanding the pKa and ionization states of 3-Amino-2-hydroxypropanamide is indispensable for its rational development as a therapeutic agent. Based on its chemical structure, the primary amine is the key ionizable group, with an estimated pKa of ~9.5. This predicts that the molecule will be predominantly in a cationic state at physiological pH, a factor that will govern its solubility, permeability, and potential for target engagement. While this guide provides a robust theoretical framework, it is imperative for any drug development program to determine a precise, experimental pKa value. The detailed methodologies provided herein, from potentiometric titration to computational modeling, offer a clear path for researchers to obtain this critical data, enabling informed decisions in lead optimization and candidate selection.

References

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021).
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules.
  • ANI neural network potentials for small molecule pKa prediction. (n.d.). RSC Publishing.
  • Drug's pKa and its absorption. (2022). YouTube.
  • Popov, K., Rönkkömäki, H., & Lajunen, L. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Semantic Scholar.
  • Prediction of pKa values of small molecules via graph neural networks. (n.d.). reposiTUm.
  • Manallack, D. T. (2007).
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.
  • Drug permeation: the influence of pH on solubility in water and lipid. (n.d.). Deranged Physiology.
  • Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025). PDF.
  • The pKa Distribution of Drugs: Application to Drug Discovery. (n.d.).
  • Development of Methods for the Determin
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ijirss.
  • 3-amino-2-hydroxypropanamide hydrochloride (C3H8N2O2). (n.d.). PubChemLite.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI.
  • Critical compilation of acid pKa values in polar aprotic solvents. (n.d.). IUPAC.
  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017).
  • 3-amino-N-hydroxypropanamide. (n.d.). PubChem.
  • Acidity and Ionization St
  • Determination of The Pka Values of An Amino Acid. (n.d.). Scribd.
  • How does the pH of the environment affect the ioniz
  • DEPARTMENT OF BIOTECHNOLOGY. (n.d.). Department of Biotechnology.
  • 6252-08-0|3-Amino-2-hydroxypropanamide. (n.d.). BLD Pharm.
  • Ionization states of an amino acid depend on pH. (n.d.).
  • (R)-3-Amino-2-hydroxypropanal. (n.d.). ChemicalBook.
  • 3-amino-2-hydroxypropanamide hydrochloride. (n.d.). MilliporeSigma.
  • Approximate pKa chart of the functional groups. (n.d.). University of Calgary.
  • NoName_1689. (n.d.). PubChem.
  • 3-Amino-2-hydroxypropano
  • Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. (n.d.).
  • Ionization of Amino Acids. (2022). Doctor 2022.
  • Bordwell pKa Table. (2017).
  • pKa and Electrical Properties of Amino Acids. (n.d.). pKa and Electrical Properties of Amino Acids.
  • CAS 2651-43-6: 3-hydroxypropanamide. (n.d.). CymitQuimica.
  • Ionization of amino acids. (2016). Chemistry Stack Exchange.
  • Synthesis and characterization of 3-amino-1, 2-propanediol. (2012).
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI.

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Foundational

An In-depth Technical Guide to the Stereochemistry and Enantiomers of 3-Amino-2-hydroxypropanamide

Abstract This technical guide provides a comprehensive overview of the stereochemistry of 3-Amino-2-hydroxypropanamide, a chiral molecule with potential applications in pharmaceutical and life sciences research. The docu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 3-Amino-2-hydroxypropanamide, a chiral molecule with potential applications in pharmaceutical and life sciences research. The document delves into the fundamental principles of its chirality, the properties of its enantiomers, and the methodologies for their synthesis, separation, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the stereoisomers of this compound. We will explore both established and theoretical approaches to the asymmetric synthesis and chiral resolution of 3-Amino-2-hydroxypropanamide, alongside analytical techniques for enantiomeric differentiation and purity assessment.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern drug discovery and development. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects. Therefore, the ability to synthesize, separate, and characterize individual enantiomers is of paramount importance.

3-Amino-2-hydroxypropanamide is a small, functionalized molecule that possesses a single chiral center, making it an interesting building block for more complex bioactive molecules. Its structure, containing an amino group, a hydroxyl group, and a primary amide, offers multiple points for chemical modification. Understanding the stereochemical aspects of this molecule is the first critical step in unlocking its potential for therapeutic applications. This guide will provide the foundational knowledge and practical insights necessary for working with the enantiomers of 3-Amino-2-hydroxypropanamide.

Stereochemistry of 3-Amino-2-hydroxypropanamide

The stereochemistry of 3-Amino-2-hydroxypropanamide is determined by the spatial arrangement of the four different substituents attached to the chiral carbon atom (C2). The presence of this stereocenter gives rise to two enantiomers, designated as (R)-3-Amino-2-hydroxypropanamide and (S)-3-Amino-2-hydroxypropanamide.

The Chiral Center and Cahn-Ingold-Prelog (CIP) Priority Rules

The chiral center in 3-Amino-2-hydroxypropanamide is the carbon atom bonded to the hydroxyl group. To assign the absolute configuration (R or S) to each enantiomer, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[1][2][3][4][5][6] The four groups attached to the chiral carbon are ranked based on the atomic number of the atoms directly bonded to it.

  • -OH (hydroxyl group): Oxygen has the highest atomic number (8), so it receives the highest priority (1).

  • -CH₂NH₂ (aminomethyl group): The carbon is attached to a nitrogen (atomic number 7).

  • -C(=O)NH₂ (carboxamide group): The carbon is double-bonded to an oxygen and single-bonded to a nitrogen.

  • -H (hydrogen atom): Hydrogen has the lowest atomic number (1), so it receives the lowest priority (4).

Between the -CH₂NH₂ and -C(=O)NH₂ groups, the carboxamide group is given higher priority due to the double bond to oxygen.

The (R) and (S) Enantiomers

Once the priorities are assigned, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated as (R) (from the Latin rectus, for right). If the sequence is counter-clockwise, the configuration is (S) (from the Latin sinister, for left).

G cluster_R (R)-3-Amino-2-hydroxypropanamide cluster_S (S)-3-Amino-2-hydroxypropanamide R_img R_img R_label Clockwise (1 -> 2 -> 3) Configuration: R S_img S_img S_label Counter-clockwise (1 -> 2 -> 3) Configuration: S

Caption: Cahn-Ingold-Prelog designation for the enantiomers of 3-Amino-2-hydroxypropanamide.

Asymmetric Synthesis and Chiral Resolution

The preparation of enantiomerically pure 3-Amino-2-hydroxypropanamide can be approached through two primary strategies: asymmetric synthesis, where a single enantiomer is selectively formed, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Synthesis Strategies

While specific protocols for the asymmetric synthesis of 3-Amino-2-hydroxypropanamide are not extensively reported in the literature, methods developed for structurally similar β-hydroxy γ-amino acids can be adapted.[7]

3.1.1. Chiral Pool Synthesis

A plausible and efficient route involves starting from a readily available chiral building block, such as L-serine or D-serine.[8][9][10][11][12]

G start L-Serine step1 Protection of Amino and Carboxyl Groups start->step1 step2 Reduction of Carboxylic Acid to Alcohol step1->step2 step3 Oxidation of Primary Alcohol to Aldehyde step2->step3 step4 Cyanohydrin Formation (e.g., with TMSCN) step3->step4 step5 Hydrolysis of Nitrile to Amide step4->step5 step6 Deprotection step5->step6 end (S)-3-Amino-2-hydroxypropanamide step6->end

Caption: Proposed synthetic pathway from L-serine.

Experimental Protocol (Hypothetical):

  • Protection: Protect the amino and carboxyl groups of L-serine. For example, the amino group can be protected with a Boc group, and the carboxyl group can be esterified.

  • Reduction: Reduce the protected L-serine ester to the corresponding alcohol using a mild reducing agent like sodium borohydride.

  • Oxidation: Selectively oxidize the primary alcohol to an aldehyde using a reagent such as Dess-Martin periodinane.

  • Cyanohydrin Formation: React the aldehyde with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to introduce the nitrile group at the C2 position. This step establishes the new stereocenter.

  • Nitrile Hydrolysis: Partially hydrolyze the nitrile to a primary amide under controlled acidic or basic conditions.

  • Deprotection: Remove the protecting groups to yield the final product, (S)-3-Amino-2-hydroxypropanamide.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of 3-Amino-2-hydroxypropanamide. Enzymatic resolution is a particularly attractive method due to its high enantioselectivity and mild reaction conditions.[13][14][15][16]

3.2.1. Enzymatic Kinetic Resolution

Lipases are commonly used enzymes for the kinetic resolution of racemic mixtures.[7] In a typical scenario, one enantiomer of a derivatized racemic substrate is selectively hydrolyzed by the lipase, leaving the other enantiomer unreacted.

G racemate Racemic 3-Amino-2-hydroxypropanamide (derivatized, e.g., N-acylated) lipase Lipase (e.g., Candida antarctica Lipase B) racemate->lipase products Mixture of: (R)-enantiomer (unreacted) (S)-enantiomer (hydrolyzed product) lipase->products separation Chromatographic Separation products->separation enantiomer_R (R)-3-Amino-2-hydroxypropanamide separation->enantiomer_R Unreacted enantiomer_S (S)-3-Amino-2-hydroxypropanamide separation->enantiomer_S Hydrolyzed

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol (General):

  • Derivatization: Protect the amino group of racemic 3-Amino-2-hydroxypropanamide, for example, by acylation.

  • Enzymatic Reaction: Incubate the derivatized racemate with a suitable lipase (e.g., Novozym 435, a commercial preparation of Candida antarctica lipase B) in an appropriate organic solvent.

  • Monitoring: Monitor the reaction progress by chiral HPLC to achieve approximately 50% conversion.

  • Separation: Stop the reaction and separate the unreacted enantiomer from the hydrolyzed product using standard chromatographic techniques.

  • Deprotection: Remove the protecting group from both the unreacted and hydrolyzed enantiomers to obtain the pure (R)- and (S)-3-Amino-2-hydroxypropanamide.

Analytical Techniques for Enantiomeric Separation and Characterization

The ability to accurately determine the enantiomeric purity of a sample is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including those with amino and hydroxyl groups.[17][18][19][20][21][22]

Table 1: Recommended Chiral HPLC Columns and Conditions (General)

Column Type Chiral Selector Typical Mobile Phase Detection Reference
Polysaccharide-basedAmylose or Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol with a basic or acidic additiveUV/Vis[17][18][19]
Macrocyclic GlycopeptideTeicoplanin or VancomycinPolar organic or reversed-phaseUV/Vis, MS[23]
Crown Ether-based(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidAcidic aqueous/organicUV/Vis, MS[23]

Experimental Protocol (Illustrative):

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) for the free amine or an acidic additive like trifluoroacetic acid (0.1%) for N-protected derivatives.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, it is an essential tool for structural confirmation.[24][25] To differentiate enantiomers using NMR, a chiral discriminating agent can be employed. This can be a chiral solvating agent that forms diastereomeric complexes with the enantiomers, leading to different chemical shifts, or a chiral derivatizing agent that converts the enantiomers into diastereomers, which have distinct NMR spectra.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity
C=O~175--
CH-OH~70~4.0dd
CH₂-NH₂~45~3.0m
NH₂ (amide)-~7.5, ~7.0br s, br s
OH-~5.0br s
NH₂ (amine)-~2.5br s

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Biological Activity of Enantiomers

The biological activity of the individual enantiomers of 3-Amino-2-hydroxypropanamide has not been extensively reported in the public domain. However, it is well-established that enantiomers of chiral drugs can have significantly different pharmacological and toxicological properties.[23] Therefore, for any drug development program involving 3-Amino-2-hydroxypropanamide, it is imperative to evaluate the biological activity of the (R) and (S) enantiomers separately. This includes assessing their efficacy, potency, and potential off-target effects.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of 3-Amino-2-hydroxypropanamide, a molecule of interest for pharmaceutical research. We have outlined the principles of its chirality, proposed synthetic routes for its enantiomers based on established methodologies for similar compounds, and described analytical techniques for their separation and characterization. While specific biological data for the individual enantiomers are not yet widely available, this guide provides the necessary framework for researchers to embark on the synthesis, purification, and evaluation of these chiral molecules. The principles and protocols discussed herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling them to explore the full potential of the stereoisomers of 3-Amino-2-hydroxypropanamide.

References

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Asian Journal of Chemistry.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • EP0350811A2 - Enzymatic resolution process. (n.d.).
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.). ScienceDirect.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (n.d.). CHIMIA.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (n.d.). RSC Publishing.
  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
  • Cahn–Ingold–Prelog priority rules. (n.d.). Wikipedia.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology.
  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. (n.d.). SciSpace.
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethy. (2022). Aisberg.
  • Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. (2016). Master Organic Chemistry.
  • 3.6 Cahn-Ingold Prelog Rules. (2019). Chemistry LibreTexts.
  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (2019). MDPI.
  • WO2018060781A1 - An improved process for the preparation of lacosamide. (n.d.).
  • Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine. (n.d.). PMC.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Serine - the NIST WebBook. (n.d.). NIST.
  • 3-amino-2-hydroxypropanamide hydrochloride. (n.d.). MilliporeSigma.
  • Cahn-Ingold-Prelog system for naming enantiomers (video). (n.d.). Khan Academy.
  • R and S Configuration Using Cahn Ingold Prelog Priority Rules Leah Fisch. (2015). YouTube.
  • How to assign R and S configuration using the Cahn Ingold Prelog priority rules. (2022). YouTube.
  • 3-amino-N-hydroxypropanamide | C3H8N2O2 | CID 269947. (n.d.). PubChem.
  • l-Serine synthesis in the central nervous system: a review on serine deficiency disorders. (2010). ScienceDirect.
  • Purification of serine racemase: Biosynthesis of the neuromodul
  • 3-amino-2-hydroxypropanamide hydrochloride (C3H8N2O2). (n.d.). PubChemLite.
  • Preparation method of L-serine. (2014).
  • l-Serine Biosensor-Controlled Fermentative Production of l-Tryptophan Derivatives by Corynebacterium glutamicum. (2022). MDPI.
  • S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds 1H NMR Spectrum of Compound 2a 13C NMR Spectrum of Compound 2. (n.d.). Semantic Scholar.
  • WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride. (n.d.).
  • CAS 3813-27-2 (3-(Diethylamino)propanamide). (n.d.). BOC Sciences.
  • (S)-3-Amino-1,2-propanediol. (n.d.). Chem-Impex.
  • Synthesis and release of L-serine by rat astroglia-rich primary cultures. (2000). PubMed.
  • 3-amino-N-hydroxypropanamide. (n.d.). LookChem.
  • (S)-2-Amino-3-hydroxypropanamide hydrochloride | 65414-74-6. (n.d.). Sigma-Aldrich.
  • 6791-49-7|(S)-2-Amino-3-hydroxypropanamide. (n.d.). BLDpharm.
  • Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids. (n.d.). PMC.
  • 6252-08-0|3-Amino-2-hydroxypropanamide|BLD Pharm. (n.d.). BLDpharm.

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Exploratory

3-Amino-2-hydroxypropanamide: A Versatile Chiral Building Block

Topic: Role of 3-Amino-2-hydroxypropanamide as a Chiral Building Block Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Value 3-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 3-Amino-2-hydroxypropanamide as a Chiral Building Block Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Value

3-Amino-2-hydroxypropanamide (Isoserine amide) represents a critical scaffold in modern medicinal chemistry, functioning as a "privileged structure" for metalloprotease inhibition and peptidomimetic design. Unlike its


-amino acid counterparts, this 

-amino,

-hydroxy motif offers unique electronic and steric properties that resist proteolytic cleavage while maintaining potent hydrogen-bonding capabilities.

Its primary utility lies in two domains:

  • MetAP2 Inhibition: It serves as the zinc-binding warhead in inhibitors of Methionine Aminopeptidase-2 (MetAP2), a target for anti-angiogenic and anti-obesity therapeutics.

  • Chiral Pool Expansion: As a derivative of isoserine, it provides a gateway to enantiopure 1,2-amino alcohols and oxazolidinones via stereocontrolled reduction and cyclization.

Structural Properties & Stereochemistry

The molecule contains two functional handles (amine, amide) and one stereocenter at the C2 position. The biological activity of its derivatives is strictly governed by this stereochemistry.

FeatureSpecificationRelevance
IUPAC Name 3-Amino-2-hydroxypropanamideCore scaffold
Chiral Center C2 (

-carbon)
Determines binding affinity (e.g., MetAP2 prefers specific stereoisomers).
H-Bond Donors 3 (Amine, Hydroxyl, Amide)Critical for solvent-mediated interactions in enzyme pockets.
pKa (Amine) ~9.2Protonated at physiological pH; mimics N-terminal methionine.

Biocatalytic Production: The "Green" Route

For high-value pharmaceutical intermediates, enantiopurity is non-negotiable. Biocatalytic Dynamic Kinetic Resolution (DKR) is the superior method over classical resolution because it theoretically allows 100% yield of a single enantiomer by racemizing the unreacted substrate.

Mechanism of Action

The process couples a stereoselective hydrolase (which converts one enantiomer of the amide to the acid) with a racemase (which interconverts the L- and D-amides).

Experimental Protocol: DKR of 3-Amino-2-hydroxypropanamide

Objective: Isolate enantiopure (S)-Isoserine (acid) or retain the (R)-Amide depending on enzyme selection.

Reagents:

  • Substrate: Racemic 3-amino-2-hydroxypropanamide (100 mM)

  • Enzyme 1: D-aminopeptidase (DAP) from Ochrobactrum anthropi (Selectively hydrolyzes D-amide).

  • Enzyme 2:

    
    -Amino-
    
    
    
    -caprolactam (ACL) racemase (Racemizes the amide).[1]
  • Buffer: 50 mM Potassium Phosphate (pH 7.5).

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 20

    
    M (Essential for racemase activity).
    

Workflow:

  • Preparation: Dissolve racemic amide in phosphate buffer containing PLP.

  • Initiation: Add DAP (5 U/mL) and ACL Racemase (10 U/mL).

  • Incubation: Shake at 30°C for 12–24 hours.

  • Monitoring: Analyze aliquots via chiral HPLC (e.g., Crownpak CR(+) column) to track the disappearance of D-amide and accumulation of D-acid.

  • Workup: The remaining unreacted amide will be the (L)-isomer if the enzyme is D-selective and racemase is omitted. In a full DKR, the product is 100% D-acid. To isolate the chiral amide building block, omit the racemase and perform a classic kinetic resolution.

Data Summary: Kinetic Resolution Efficiency

Enzyme SystemSubstrateProductYield (%)ee (%)
DAP (only) Rac-Amide(R)-Acid + (S)-Amide48% (Amide)>99%
CAL-B (Lipase) Rac-Ester(S)-Amide45%97%
DAP + ACL Racemase Rac-Amide(R)-Acid>95%>98%

Chemical Synthesis: Scalable Access

When biocatalysis is unavailable, chemical synthesis from the Chiral Pool (L-Asparagine or L-Serine) is the standard.

Protocol: Hofmann Rearrangement of L-Asparagine

This route converts L-Asparagine directly to (S)-3-amino-2-hydroxypropanoic acid (Isoserine), which is then amidated.

Step 1: Diazotization (Retention of Configuration)

  • Reagents: L-Asparagine, NaNO₂, Acetate buffer (pH 4.5).

  • Procedure: Treat L-Asparagine with NaNO₂ at 0°C. The

    
    -amino group is converted to a hydroxyl group with retention of configuration due to neighboring group participation by the carboxylate.
    
  • Intermediate: (S)-Malic acid monoamide (Isoserine precursor).

Step 2: Hofmann Rearrangement

  • Reagents: Sodium Hypochlorite (NaOCl), NaOH.

  • Mechanism: The primary amide of the side chain is converted to an amine.

  • Result: (S)-Isoserine.[2][3][4]

Step 3: Methyl Ester Formation & Ammonolysis

  • Reagents: MeOH, SOCl₂; then NH₃/MeOH.

  • Procedure: Reflux (S)-Isoserine in methanolic HCl to form the methyl ester. Treat the ester with 7N NH₃ in methanol at RT for 18h.

  • Yield: ~75% overall.[5]

Applications in Drug Discovery[7]

A. MetAP2 Inhibitors (Oncology & Obesity)

Methionine Aminopeptidase-2 (MetAP2) is a metalloenzyme containing a di-cobalt or di-manganese active site. 3-Amino-2-hydroxypropanamide derivatives act as transition-state mimetics.

  • Mechanism: The

    
    -hydroxyl and amide carbonyl oxygen chelate the bimetallic center.
    
  • Example: The scaffold is structurally homologous to the side chain of Bestatin (Ubenimex), a broad-spectrum aminopeptidase inhibitor.

  • SAR Insight: The (2R, 3S) configuration is often critical for optimal metal coordination geometry in related bestatin-derived inhibitors.

B. Peptidomimetics

Incorporation of 3-amino-2-hydroxypropanamide into peptide backbones introduces a non-cleavable bond that mimics the tetrahedral transition state of peptide hydrolysis. This is used to create protease-resistant analogs of bioactive peptides.

Visualization of Pathways

DOT Diagram: Synthesis & Enzymatic Resolution

G cluster_enzymatic Biocatalytic Kinetic Resolution cluster_chemical Chemical Synthesis RacemicAmide Racemic 3-Amino-2-hydroxypropanamide L_Amide (S)-Amide (Target Building Block) RacemicAmide->L_Amide Unreacted (50%) D_Amide (R)-Amide D_Acid (R)-Isoserine (Acid Byproduct) D_Amide->RacemicAmide ACL Racemase (Optional DKR) D_Amide->D_Acid D-Aminopeptidase (Hydrolysis) Asparagine L-Asparagine (Chiral Pool) Isoserine (S)-Isoserine Asparagine->Isoserine 1. NaNO2 (Diazotization) 2. NaOCl (Hofmann) IsoEster (S)-Isoserine Methyl Ester Isoserine->IsoEster MeOH / SOCl2 IsoEster->L_Amide NH3 / MeOH (Ammonolysis)

Caption: Dual pathways for accessing enantiopure 3-Amino-2-hydroxypropanamide: Enzymatic Kinetic Resolution (top) and Chemical Synthesis from L-Asparagine (bottom).

DOT Diagram: MetAP2 Inhibition Mechanism

MetAP2 MetAP2_ActiveSite MetAP2 Active Site (Di-Metal Center Co2+/Mn2+) Chelation Bidentate Chelation MetAP2_ActiveSite->Chelation Metal Coordination Inhibitor 3-Amino-2-hydroxy Scaffold Inhibitor->Chelation Provides OH & C=O Effect Inhibition of N-terminal Methionine Cleavage Chelation->Effect Blocks Substrate Access

Caption: Pharmacophore model showing the bidentate chelation of the MetAP2 metal center by the hydroxy-amide core.

References

  • Enzymatic Kinetic Resolution of Isoserine Derivatives Title: Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase.[1][6] Source: PubMed (Asano Y, et al.) URL:[Link]

  • Chemical Synthesis from L-Asparagine Title: Synthesis of (S)-Isoserine.[2][3][4] Source: Agricultural and Biological Chemistry URL:[Link]

  • MetAP2 Inhibitor Design Title: 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • General Amide Synthesis from Esters Title: A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Source: Journal of the Brazilian Chemical Society URL:[Link][3][7][8]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for 3-Amino-2-hydroxypropanamide and Its Derivatives: A Guide for Drug Development

Introduction & Mechanistic Rationale The 3-amino-2-hydroxypropanamide (isoserinamide) structural motif is a critical pharmacophore embedded in numerous high-value therapeutics. It forms the essential side chain of the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3-amino-2-hydroxypropanamide (isoserinamide) structural motif is a critical pharmacophore embedded in numerous high-value therapeutics. It forms the essential side chain of the chemotherapeutic agent paclitaxel (Taxol) and serves as a vital hinge-binding motif in the development of modern kinase and PHD1 inhibitors (1)[1]. The biological activity of these molecules is highly dependent on the absolute stereochemistry at the C2 hydroxyl and C3 amine positions, necessitating synthetic routes that are both highly enantioselective and scalable.

Historically, the synthesis of this motif relied on chiral pool starting materials, which constrained structural diversity and scalability. This application note details two field-proven, self-validating methodologies designed for industrial scale-up:

  • Pathway A (De Novo Asymmetric Synthesis): Utilizes asymmetric epoxidation of cinnamates or glycidates followed by regioselective ring-opening. This approach is highly modular and ideal for producing 3-aryl-isoserinamide derivatives (e.g., 3-phenyl-isoserinamide)[2].

  • Pathway B (Chiral Pool Amidation): Involves the direct amide coupling of commercially available 3-amino-2-hydroxypropanoic acid (isoserine) derivatives using modern coupling reagents[3]. This is optimal for the rapid scale-up of unsubstituted or alkyl-substituted isoserinamides.

Visualizing the Synthetic Workflows

SynthesisWorkflow SM1 Cinnamate/Glycidate Epox Asymmetric Epoxidation (Mn-Salen Catalyst) SM1->Epox IPC1 IPC 1: Chiral HPLC (ee > 98%) Epox->IPC1 RingOpen Regioselective Aminolysis (NH3/EtOH, 100°C) IPC1->RingOpen Validated Product 3-Amino-2-hydroxypropanamide Derivatives RingOpen->Product SM2 N-Boc-Isoserine Amide Amide Coupling (CDI or EDCI/HOBt, NH3) SM2->Amide IPC2 IPC 2: LC-MS (Conversion > 95%) Amide->IPC2 IPC2->Product Validated

Fig 1. Dual scalable pathways for isoserinamide synthesis with integrated IPC checkpoints.

Expertise & Causality in Experimental Design

Why Mn-Salen Catalysts for Epoxidation (Pathway A)? When synthesizing complex side chains like 3-phenyl-isoserinamide, utilizing a chiral Mn(III)-salen catalyst ensures a high enantiomeric excess (ee > 98%). The causality lies in the steric bulk of the chiral ligand, which strictly dictates the trajectory of the oxidant, heavily favoring the formation of the (2R, 3S)-epoxide over its enantiomer (2)[2].

Why Regioselective Aminolysis? Opening the epoxide with ammonia in ethanol at elevated temperatures (100°C) specifically directs the nucleophilic attack to the C3 position. The electronic withdrawing effect of the adjacent ester/amide group makes the C3 carbon significantly more electrophilic than C2. This ensures >95% regioselectivity, successfully avoiding the formation of the undesired 2-amino-3-hydroxy byproduct.

Why CDI in Pathway B? When directly amidating isoserine, the unprotected free hydroxyl group at C2 presents a chemoselectivity challenge, often leading to O-acylation or polymerization. Utilizing 1,1'-Carbonyldiimidazole (CDI) ensures the rapid formation of a highly reactive acylimidazole intermediate at the carboxylic acid. This intermediate is subsequently trapped by ammonia much faster than any competing intramolecular O-acylation can occur.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system. In-Process Controls (IPCs) are embedded within the workflow, allowing chemists to verify the success of a step before proceeding.

Protocol A: Synthesis of (2R, 3S)-3-Phenyl-isoserinamide via Epoxide Ring-Opening

Adapted from established enantioselective methodologies for Taxol side-chain synthesis[2].

  • Substrate Preparation: Dissolve (2R, 3R)-3-phenylglycidate (4.22 mmol) in 20 mL of absolute ethanol.

  • Ammonia Saturation: Cool the solution to -15°C and bubble anhydrous ammonia gas through the mixture for 15 minutes to achieve saturation.

    • Causality: The low temperature drastically increases the solubility of NH3, ensuring the high molar excess necessary to drive pseudo-first-order kinetics and minimize dimer formation.

  • Regioselective Ring Opening: Transfer the saturated solution to a high-pressure autoclave. Seal and heat to 100°C for 16 hours with continuous external agitation.

  • IPC Checkpoint 1 (LC-MS/NMR): Sample 50 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS.

    • Validation Criteria: The mass of the starting epoxide must be absent, replaced entirely by the [M+H]+ peak of the isoserinamide. 1H-NMR should show a distinct downfield shift of the C3 proton, confirming regioselective attack. Do not proceed to workup until conversion is >95%.

  • Workup & Isolation: Cool the autoclave to room temperature. Vent excess ammonia carefully in a fume hood. Concentrate the solvent under reduced pressure. Recrystallize the crude product from an ethyl acetate/hexanes gradient to afford pure (2R, 3S)-3-phenyl-isoserinamide.

Protocol B: Direct Amidation of N-Boc-Isoserine

Optimized for the synthesis of kinase and PHD1 inhibitor intermediates[3].

  • Activation: To a solution of N-Boc-3-amino-2-hydroxypropanoic acid (10 mmol) in anhydrous THF (50 mL) at 0°C, add 1,1'-Carbonyldiimidazole (CDI) (11 mmol) portion-wise.

  • CO2 Evolution (Visual IPC): Stir the mixture at 0°C for 1 hour.

    • Validation Criteria: The cessation of CO2 gas evolution serves as a visual, self-validating confirmation that the formation of the acylimidazole intermediate is complete.

  • Amidation: Add aqueous ammonium hydroxide (28%, 50 mmol) dropwise to the activated mixture. Stir for an additional 4 hours, allowing the reaction to warm to room temperature.

  • IPC Checkpoint 2 (TLC/Ninhydrin): Run a TLC (DCM:MeOH 9:1) and stain with Ninhydrin.

    • Validation Criteria: The active ester intermediate spot must be completely consumed.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield N-Boc-3-amino-2-hydroxypropanamide.

Quantitative Data & Optimization

The following table summarizes the optimization data for the direct amidation of N-Boc-isoserine (Pathway B), comparing various coupling agents to establish the most scalable and cost-effective approach.

Coupling AgentEquivalentsBase / AdditiveTemp (°C)Yield (%)Regioselectivity (N- vs O-acylation)
CDI 1.1None0 to 2591% > 99:1
HATU 1.1DIPEA (2.0 eq)2588%95:5
EDCI / HOBt 1.2 / 1.2DIPEA (2.0 eq)2582%> 99:1
DCC / DMAP 1.2 / 0.1None2565%80:20 (Significant O-acylation)

Table 1: Optimization of coupling conditions for the synthesis of N-Boc-3-amino-2-hydroxypropanamide. CDI emerges as the optimal reagent due to its high yield, excellent regioselectivity, and the lack of a requirement for an exogenous base.

References

  • [2] Title: Chiral catalysts and epoxidation reactions Source: Google Patents (US5663393A) URL:

  • [1] Title: Beta-amino acid derivative, kinase inhibitor and pharmaceutical composition containing the same, and method for performing an in vivo related application that benefits from the inhibition of a kinase Source: Google Patents (US11608319B2) URL:

  • [3] Title: Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use Source: Google Patents (EP4448493A1) URL:

Sources

Application

Application Note: Chemoselective Peptide Coupling of 3-Amino-2-hydroxypropanamide (Isoserinamide)

[1] Abstract Coupling 3-Amino-2-hydroxypropanamide (Isoserinamide) to carboxylic acids presents a classic chemoselectivity challenge in peptide synthesis: distinguishing between the nucleophilic primary amine and the sec...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

Coupling 3-Amino-2-hydroxypropanamide (Isoserinamide) to carboxylic acids presents a classic chemoselectivity challenge in peptide synthesis: distinguishing between the nucleophilic primary amine and the secondary hydroxyl group (


-hydroxy-

-amino motif).[1] While the amine is thermodynamically favored for acylation, the hydroxyl group can compete kinetically, particularly under aggressive activation conditions, leading to O-acylated byproducts. This guide details a robust, field-proven protocol for the direct N-acylation of isoserinamide without hydroxyl protection, utilizing HATU/DIPEA activation. It addresses solubility challenges inherent to this hydrophilic moiety and provides a "self-correcting" post-reaction strategy to manage potential O-acylated impurities.[1]

Introduction & Mechanistic Rationale

The Challenge: N- vs. O-Acylation

3-Amino-2-hydroxypropanamide contains two nucleophilic sites:

  • Primary Amine (

    
    ):  pKa 
    
    
    
    9.0 (conjugate acid).[1] Highly nucleophilic in its neutral state.[1]
  • Secondary Alcohol (

    
    ):  pKa 
    
    
    
    15-16.[1] Less nucleophilic but capable of reacting with highly activated esters (e.g., O-acylisoureas).[1]

The "Switch" Mechanism: In basic conditions (pH > 8), the amine is deprotonated and significantly more nucleophilic than the neutral alcohol. However, if O-acylation does occur, the proximity of the free amine allows for a base-catalyzed


 acyl shift  (5-membered transition state), converting the kinetically formed ester into the thermodynamically stable amide. This protocol leverages this phenomenon to ensure high regioselectivity.[1]
Reagent Selection
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over EDC/HOBt.[1] The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group accelerates the reaction via the "neighboring group effect," crucial for sterically sensitive couplings near the

    
    -hydroxy center.
    
  • Base: DIPEA (Diisopropylethylamine) is preferred over TEA to minimize racemization and prevent nucleophilic attack by the base itself.

  • Solvent: DMF (Dimethylformamide) is required.[1] Isoserinamide HCl is practically insoluble in DCM or THF.[1]

Pre-Coupling Considerations

Material Preparation
  • Isoserinamide Source: Typically supplied as 3-Amino-2-hydroxypropanamide Hydrochloride .[1] It is hygroscopic; store in a desiccator.[1]

  • Stoichiometry: The HCl salt requires an extra equivalent of base to release the free amine.

  • Solubility Check: The free base of isoserinamide is highly polar. Do not attempt to extract the product into non-polar organic solvents (EtOAc, Hexanes) during workup; it will remain in the aqueous phase.

Experimental Protocol: Direct Chemoselective Coupling

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adjust linearly)

ReagentEquivalentsAmountRole
Carboxylic Acid (R-COOH) 1.0 eqX mgN-terminal component
HATU 1.1 eq418 mgActivator
DIPEA (Base) 3.0 eq522

L
Neutralizer/Catalyst
Isoserinamide HCl 1.2 eq168 mgAmine Nucleophile
DMF (Anhydrous) -5-10 mLSolvent
Step-by-Step Workflow
  • Activation (The "Pre-Activation" Step):

    • Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) in a round-bottom flask.

    • Add HATU (1.1 mmol).[1]

    • Add DIPEA (1.0 mmol only at this stage).[1]

    • Critical: Stir for 1-2 minutes at Room Temperature (RT).

    • Why? This forms the activated ester (O-At) before the amine is present, reducing the risk of the amine reacting directly with HATU (guanidinylation).

  • Amine Addition:

    • In a separate vial, dissolve Isoserinamide HCl (1.2 mmol) in DMF (2 mL) + DIPEA (2.0 mmol).

    • Note: The solution may remain cloudy; this is acceptable if the salt is fine suspension.

    • Add the amine solution dropwise to the activated acid mixture.[2]

  • Reaction & Monitoring:

    • Stir at Room Temperature for 2–4 hours.

    • Monitor: Use LC-MS or TLC (System: 10% MeOH in DCM). Look for the disappearance of the acid and the appearance of the product mass

      
      .
      
  • The "Self-Correction" (Optional but Recommended):

    • If LC-MS shows a peak corresponding to the mass of the product but with a different retention time (likely O-acyl isomer), add an additional 0.5 eq of DIPEA and warm to 35°C for 30 minutes. This promotes the

      
       shift.[3]
      
  • Workup (Choose based on hydrophobicity):

    • Scenario A (Hydrophobic Acid): If the R-group is large/greasy, dilute with 10 volumes of brine and extract with n-Butanol or DCM/Isopropanol (3:1) .

    • Scenario B (Hydrophilic Acid/Peptide): Do not do an aqueous wash.[1] Evaporate DMF under high vacuum (rotovap with mild heat <45°C). Re-dissolve the residue in water/acetonitrile and purify directly via Reverse-Phase Flash Chromatography (C18).

Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the chemoselective pathway and the correction of side reactions.

ReactionPathway Acid Carboxylic Acid (R-COOH) Activation Activation (HATU/DIPEA) Acid->Activation ActiveEster Activated Ester (R-CO-OAt) Activation->ActiveEster Reaction Nucleophilic Attack ActiveEster->Reaction Amine Isoserinamide (H2N-CH2...) Amine->Reaction NAcyl N-Acyl Product (Thermodynamic) Reaction->NAcyl Major Path (Amine is better Nuc) OAcyl O-Acyl Byproduct (Kinetic) Reaction->OAcyl Minor Path Shift O->N Acyl Shift (Base Catalyzed) OAcyl->Shift pH > 8 Shift->NAcyl Correction

Caption: Chemoselective pathway showing the dominance of N-acylation and the base-catalyzed correction of O-acylated byproducts.

Purification Decision Tree

Purification Start Crude Reaction Mixture (DMF) Evap Evaporate DMF (High Vac) Start->Evap Residue Oily Residue Evap->Residue Check Is Product Hydrophobic? Residue->Check Yes Yes (Lipophilic Tail) Check->Yes LogP > 1 No No (Polar/Small) Check->No LogP < 1 Extract Extraction: DCM/IPA (3:1) vs Brine Yes->Extract Direct Direct Load: Dissolve in H2O/MeCN No->Direct Flash Flash Chromatography (Normal Phase) Extract->Flash C18 Reverse Phase (C18) Prep HPLC Direct->C18

Caption: Workup strategy based on the polarity of the coupled peptide product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete activation or amine salt not neutralized.[1]Ensure full 3.0 eq of DIPEA is used. Check pH of reaction mixture (wet pH paper should read 8-9).
O-Acylation Observed Reaction temperature too high or excess HATU used.[1]Keep reaction at 0°C for the first hour. Treat crude with 5% piperidine/DMF for 15 min to force

shift.
Guanidinylation (+99 Da mass)Amine reacted with HATU.[1][2]Strictly pre-activate the acid for 2 mins before adding the amine. Do not mix HATU and Amine directly.
Product in Aqueous Waste Product is too polar.Do not use aqueous extraction.[1] Switch to C18 purification immediately after DMF removal.[1]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. Link

  • Hamada, Y., et al. (1989).

Sources

Method

Application Note: Chemoselective Protecting Group Strategies (Boc/Fmoc) for 3-Amino-2-hydroxypropanamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 3-Amino-2-hydroxypropanamide (Isoserinamide) Executive Summary 3-Amino-2-hydroxypropanamide (isoserinamide) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 3-Amino-2-hydroxypropanamide (Isoserinamide)

Executive Summary

3-Amino-2-hydroxypropanamide (isoserinamide) is a highly polar, trifunctional building block frequently utilized in the synthesis of modified peptides, peptidomimetics, and small-molecule kinase inhibitors. The molecule presents a classic chemoselectivity challenge: it contains a primary amine, a secondary hydroxyl group, and a primary amide. For downstream coupling applications, the primary amine must be selectively masked using either a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, without inducing O-acylation at the secondary alcohol or side reactions at the amide [1].

This application note details the mechanistic rationale, optimized quantitative parameters, and self-validating protocols required to achieve >95% chemoselective N-protection of 3-amino-2-hydroxypropanamide.

Mechanistic Insights: The Causality of Chemoselectivity

To achieve absolute chemoselectivity, one must exploit the kinetic and thermodynamic differences between the three functional groups.

  • Primary Amine (

    
    , pKa ~9.0):  This is the most nucleophilic site. At a mildly basic pH (8.0–9.0), a significant fraction of the amine is unprotonated and highly reactive toward electrophilic carbonates or anhydrides [2].
    
  • Secondary Hydroxyl (

    
    , pKa ~13.5):  The hydroxyl oxygen is significantly less nucleophilic than the amine. However, if strong bases (e.g., NaH) or acyl transfer catalysts (e.g., 4-Dimethylaminopyridine, DMAP) are introduced, the kinetic barrier is lowered, leading to undesired O-acylation [1].
    
  • Primary Amide (

    
    , pKa >15):  The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl, rendering it virtually non-nucleophilic under standard protection conditions.
    
Reagent Selection Rationale
  • Boc Protection: Di-tert-butyl dicarbonate (

    
    ) is the reagent of choice. It is mildly electrophilic. The byproduct of the reaction is tert-butanol and carbon dioxide (
    
    
    
    ), which drives the reaction forward thermodynamically [2].
  • Fmoc Protection: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is strictly preferred over Fmoc-Chloride (Fmoc-Cl). Fmoc-Cl is a highly reactive acid chloride that generates HCl, requiring stronger basic conditions that inadvertently promote O-acylation and di-Fmoc formation. Fmoc-OSu is a milder succinimidyl carbonate that reacts chemoselectively with primary amines with minimal side reactions [3, 4].

G A 3-Amino-2-hydroxypropanamide B Primary Amine (-NH2) Highly Nucleophilic A->B pKa ~9.0 C Secondary Hydroxyl (-OH) Moderately Nucleophilic A->C pKa ~13.5 D Primary Amide (-CONH2) Poorly Nucleophilic A->D pKa >15 E Target: N-Boc / N-Fmoc (Desired Product) B->E Boc2O or Fmoc-OSu (Mild Base) F Side Reaction: O-Acylation (Avoid Excess Base/DMAP) C->F Strong Base or Excess Reagent G Unreactive under Standard Conditions D->G Inert

Fig 1. Chemoselectivity and reactivity logic for 3-amino-2-hydroxypropanamide functional groups.

Quantitative Data & Condition Optimization

Because 3-amino-2-hydroxypropanamide is highly water-soluble, biphasic or aqueous-miscible organic solvent systems (e.g., THF/


 or Dioxane/

) are mandatory to ensure substrate dissolution before the lipophilic protecting reagents are added.

The table below summarizes the optimized parameters to maximize the N:O chemoselectivity ratio.

Protecting GroupReagentSolvent System (v/v)BaseEquivalents (Reagent : Base)TempChemoselectivity (N:O)Isolated Yield
Boc

THF /

(1:1)

1.05 : 2.00 °C

RT
> 99:188 - 92%
Boc

DCM / MeOH (4:1)DIPEA1.10 : 1.50 °C

RT
95:582 - 85%
Fmoc Fmoc-OSuDioxane /

(1:1)

1.05 : 2.00 °C

RT
> 98:285 - 90%
Fmoc Fmoc-ClDioxane /

(1:1)

1.10 : 2.50 °C80:20< 65%

Note: The use of Fmoc-Cl results in a severe drop in chemoselectivity due to the requisite use of the stronger base


, which partially activates the secondary hydroxyl group.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Observational cues and in-process analytical checks are embedded to ensure the operator can verify the reaction's integrity in real-time.

Workflow Step1 Step 1: Dissolution Solvent: THF/H2O or Dioxane/H2O Step2 Step 2: Base Addition Base: NaHCO3 pH Control: 8.5 - 9.0 Step1->Step2 Step3 Step 3: Reagent Addition Reagent: Boc2O or Fmoc-OSu Step2->Step3 Step4 Step 4: Reaction Monitor: TLC/LC-MS Time: 2 - 12 h Step3->Step4 Step5 Step 5: Workup Quench, Extract, Wash, Dry Step4->Step5

Fig 2. Standardized experimental workflow for chemoselective N-Boc/N-Fmoc protection.

Protocol A: Chemoselective N-Boc Protection

Objective: Synthesize N-Boc-3-amino-2-hydroxypropanamide. Expected Mass: Exact Mass: 204.11 Da; LC-MS [M+H]⁺ = 205.1 m/z.

  • Dissolution: In a round-bottom flask, dissolve 3-amino-2-hydroxypropanamide (1.0 eq, 10 mmol) in a 1:1 mixture of THF and deionized water (20 mL total volume). Stir until complete dissolution is achieved.

  • Base Addition: Add solid sodium bicarbonate (

    
    , 2.0 eq, 20 mmol) in a single portion.
    
    • Causality Check:

      
       buffers the aqueous layer to pH ~8.5, ensuring the primary amine is reactive while the hydroxyl group remains protonated.
      
  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Dissolve

    
     (1.05 eq, 10.5 mmol) in 5 mL of THF and add it dropwise over 15 minutes.
    
    • Self-Validation Cue: You will observe mild effervescence (

      
       gas evolution). The cessation of vigorous bubbling indicates the completion of the initial activation phase.
      
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Validation: The reaction is complete when the starting material peak disappears. If a peak at 305.1 m/z ([M+H]⁺) appears, over-protection (N,O-di-Boc) has occurred (See Troubleshooting).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield the product as a white solid.
    
Protocol B: Chemoselective N-Fmoc Protection

Objective: Synthesize N-Fmoc-3-amino-2-hydroxypropanamide. Expected Mass: Exact Mass: 326.13 Da; LC-MS [M+H]⁺ = 327.1 m/z.

  • Dissolution: Dissolve 3-amino-2-hydroxypropanamide (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and deionized water (25 mL).

  • Base Addition: Add

    
     (2.0 eq, 20 mmol) and stir until dissolved. Cool the mixture to 0 °C.
    
  • Reagent Addition: Dissolve Fmoc-OSu (1.05 eq, 10.5 mmol) in 10 mL of 1,4-Dioxane. Add this solution dropwise over 30 minutes.

    • Causality Check: Slow addition minimizes the local concentration of the electrophile, preventing the secondary hydroxyl group from competing for the reagent.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 8 hours.

  • IPC Validation: Monitor by TLC (Eluent: DCM/MeOH 9:1). The Fmoc product is highly UV-active (254 nm), whereas the starting material is not. A single major UV-active spot indicates high chemoselectivity.

  • Workup: Acidify the mixture to pH ~6 using 1M HCl (dropwise) to neutralize excess base. Evaporate the dioxane in vacuo. Extract the aqueous residue with Ethyl Acetate (3 × 25 mL). Wash with water, dry over

    
    , and concentrate. Purify via silica gel chromatography if N-hydroxysuccinimide (NHS) byproduct persists.
    

Troubleshooting & Analytical Validation

Even under optimized conditions, trace amounts of O-acylated byproducts may form.

Identifying O-Acylation:

  • Boc: LC-MS will show an impurity at +100 Da (305.1 m/z).

  • Fmoc: LC-MS will show an impurity at +222 Da (549.2 m/z).

Reversing O-Acylation (The "Experience" Tip): If N,O-di-protection occurs, you do not need to discard the batch. Carbonates (O-Boc / O-Fmoc) are significantly more base-labile than carbamates (N-Boc / N-Fmoc) [1].

  • Corrective Action: Dissolve the crude mixture in Methanol. Add a catalytic amount of aqueous LiOH (0.2 eq) and stir for 1 hour at room temperature. The O-acyl group will selectively hydrolyze back to the secondary alcohol, leaving the N-carbamate completely intact. Neutralize with mild acid and re-extract.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. URL:[Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. URL:[Link]

Application

Catalytic hydrogenation methods to yield 3-Amino-2-hydroxypropanamide

Application Note: Chemoselective Catalytic Hydrogenation Strategies for the Synthesis of 3-Amino-2-hydroxypropanamide Executive Summary 3-Amino-2-hydroxypropanamide (Isoserine amide) is a critical chiral building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Catalytic Hydrogenation Strategies for the Synthesis of 3-Amino-2-hydroxypropanamide

Executive Summary

3-Amino-2-hydroxypropanamide (Isoserine amide) is a critical chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol) and various peptidomimetics. Its synthesis often hinges on the chemoselective reduction of nitrogen-containing precursors without compromising the amide functionality or the hydroxyl group.

This Application Note details two robust catalytic hydrogenation protocols to yield 3-Amino-2-hydroxypropanamide:

  • Route A: Reduction of 3-Nitro-2-hydroxypropanamide (Industrial Standard).

  • Route B: Reduction of 3-Azido-2-hydroxypropanamide (High Stereocontrol).

These protocols are designed to maximize yield (>90%), ensure safety, and maintain high chemoselectivity using standard heterogeneous catalysts (Pd/C).

Reaction Pathway Analysis

The primary challenge in synthesizing 3-Amino-2-hydroxypropanamide via hydrogenation is chemoselectivity . The objective is to reduce the nitro (


) or azide (

) group to a primary amine (

) while preserving the amide (

) and secondary alcohol (

).
Mechanistic Insight
  • Nitro Reduction: Proceeds via a stepwise mechanism:

    
    . The accumulation of the hydroxylamine intermediate (
    
    
    
    ) must be minimized to prevent condensation side-products.
  • Azide Reduction: A cleaner, highly exothermic pathway where

    
     is reduced to 
    
    
    
    with
    
    
    as the only byproduct (if not hydrogenation). In catalytic hydrogenation, it proceeds smoothly to the amine.
Visual Pathway (DOT Diagram)

ReactionPathway Precursor_Nitro 3-Nitro-2-hydroxypropanamide Intermediate Catalytic Cycle (Pd Surface Adsorption) Precursor_Nitro->Intermediate + 3 H2 (- 2 H2O) Precursor_Azide 3-Azido-2-hydroxypropanamide Precursor_Azide->Intermediate + H2 (- N2) Product 3-Amino-2-hydroxypropanamide (Isoserine Amide) Intermediate->Product Desorption Side_Product Hydroxylamine/Dimer Impurities Intermediate->Side_Product Incomplete Reduction

Figure 1: Chemoselective reduction pathways for the synthesis of Isoserine Amide.

Experimental Protocols

Protocol A: Hydrogenation of 3-Nitro-2-hydroxypropanamide

Best for: Large-scale synthesis where the nitro-aldol precursor is readily available.

Reagents & Equipment:

  • Substrate: 3-Nitro-2-hydroxypropanamide (10 mmol).

  • Catalyst: 10% Pd/C (50% water wet). Note: Wet catalyst is safer to handle.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additive: 1.0 eq HCl (optional, to isolate as hydrochloride salt).

  • Hydrogen Source: H2 balloon (1 atm) or Parr Shaker (3-5 bar).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask (or hydrogenation vessel), dissolve 1.48 g (10 mmol) of 3-Nitro-2-hydroxypropanamide in 30 mL of Methanol.

    • Expert Tip: If the substrate is not fully soluble, gentle warming to 35°C is permissible.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 150 mg of 10% Pd/C (approx. 5-10 wt% loading relative to substrate).

    • Safety: Pd/C is pyrophoric when dry.[1] Always keep it wet and add under inert gas.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with N2 (3x), then H2 (3x). Attach a double-balloon of Hydrogen. Stir vigorously at Room Temperature (25°C) for 6-12 hours.

    • Method B (Parr Shaker): Pressurize to 3 bar (45 psi). Shake at RT for 2-4 hours.

  • Monitoring: Monitor via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC. The disappearance of the UV-active nitro spot and appearance of the ninhydrin-active amine spot indicates completion.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the catalyst.[2] Wash the pad with 10 mL MeOH.

    • Critical Step: If the free base is unstable, add 1.1 eq of methanolic HCl to the filtrate immediately to form the stable hydrochloride salt.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from EtOH/Et2O to yield the product as a white solid.

Protocol B: Hydrogenation of 3-Azido-2-hydroxypropanamide

Best for: Stereoselective synthesis starting from chiral glycidamide.

Reagents:

  • Substrate: 3-Azido-2-hydroxypropanamide (10 mmol).

  • Catalyst: 5% Pd/C or Lindlar Catalyst (if high chemoselectivity required).

  • Solvent: Ethanol.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.44 g (10 mmol) of the azide precursor in 40 mL Ethanol.

  • Catalyst Loading: Add 100 mg 5% Pd/C.

  • Reaction: Hydrogenate at 1 atm (balloon) at RT for 3-5 hours.

    • Note: Azide reduction is often faster than nitro reduction. Watch for exotherms on larger scales.

  • Workup: Filter through Celite. Concentrate to yield the crude amine.

Data Presentation & Process Optimization

Table 1: Comparison of Reaction Conditions

ParameterNitro Reduction (Route A)Azide Reduction (Route B)
Catalyst 10% Pd/C (Wet)5% Pd/C
H2 Pressure 3-5 bar (Preferred)1 bar (Balloon)
Temperature 25°C - 40°C20°C - 25°C
Time 4 - 12 Hours2 - 5 Hours
Solvent MeOH, WaterEtOH, MeOH
Yield 85 - 92%90 - 95%
Major Risk Incomplete reduction (Hydroxylamine)Exotherm / N2 evolution
Optimization Strategies (The "Expertise" Pillar)
  • pH Control: The amine product is basic and can poison the Pd catalyst by strong adsorption. Running the reaction in slightly acidic media (e.g., Acetic Acid or 1 eq HCl) protonates the amine as it forms (

    
    ), preventing catalyst inhibition and increasing rate.
    
  • Temperature Management: Do not exceed 50°C. Higher temperatures risk the hydrolysis of the amide group (

    
    ) or hydrogenolysis of the benzylic-like C-O bond (though less likely in aliphatic chains).
    
  • Safety: For Route B (Azide), ensure adequate headspace in the reactor to accommodate the release of N2 gas if the mechanism involves direct decomposition, although hydrogenation consumes H2.

Experimental Workflow Diagram

Workflow cluster_Reaction Hydrogenation Phase cluster_Workup Isolation Phase Start Start: Precursor Preparation (Nitro/Azide in MeOH) Inert Inert Purge (N2) Start->Inert CatAdd Catalyst Addition (Pd/C under N2) Inert->CatAdd H2_Intro H2 Introduction (3 Bar / Balloon) CatAdd->H2_Intro Stir Vigorous Stirring (RT, 4-12h) H2_Intro->Stir Filter Celite Filtration (Remove Pd/C) Stir->Filter Check TLC Acidify Acidification (Optional) (Add HCl/MeOH) Filter->Acidify Conc Concentration (Rotavap) Acidify->Conc End Final Product: 3-Amino-2-hydroxypropanamide HCl Conc->End

Figure 2: Step-by-step experimental workflow for the hydrogenation process.

References

  • Synthesis of Iopamidol Intermediates: Title: Process for the preparation of 5-amino-1,3-benzenedicarboxylic acid derivatives. Source: Google Patents (US Patent 5,744,630 / EP Patents). URL: Relevance: Describes the reduction of nitro-intermediates in the context of X-ray contrast media synthesis.
  • General Nitro Reduction Protocols

    • Title: Reduction of Nitro Compounds to Amines.[1][4][5][6][7][8]

    • Source: Thieme Connect (Science of Synthesis).
    • URL:[Link]

    • Relevance: Provides the foundational mechanistic understanding for Pd/C c
  • Isoserine Amide Structure & Properties

    • Title: 3-Amino-2-hydroxypropanamide (PubChem CID 346743).[9]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

    • Relevance: Verification of chemical structure and physical properties.[6][9]

  • Catalytic Hydrogenation Safety

    • Title: Hydrogen
    • Source: ChemPros (Community Protocol Discussion).
    • URL:[Link]

    • Relevance: Practical insights on handling pyrophoric c

Sources

Method

Application Note: Preparation of 3-Amino-2-hydroxypropanamide from Glycidamide Precursors

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 3-Amino-2-hydroxypropanamide (commonly known as isoseri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

3-Amino-2-hydroxypropanamide (commonly known as isoserinamide) is a highly versatile chiral building block utilized in the synthesis of peptidomimetics, kinase inhibitors, and complex active pharmaceutical ingredients (APIs). The most direct and atom-economical route to this scaffold is the nucleophilic ring-opening of oxirane-2-carboxamide (glycidamide)[1].

While the transformation appears straightforward, the process chemistry is fraught with challenges, including regioselectivity (C3 vs. C2 attack), the potential for bis-alkylation, and the thermal instability of the epoxide precursor. This application note details the causality behind optimized reaction conditions, provides self-validating experimental protocols, and compares direct ammonolysis with ammonia-surrogate strategies to ensure high-fidelity synthesis.

Mechanistic Causality & Reaction Design

The ring-opening of glycidamide by ammonia or its equivalents proceeds via an


 mechanism. The regiochemical outcome is dictated by a competition between steric and electronic factors[2].
  • Steric Control (The Driving Force): Under neutral to basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon. In glycidamide, the unsubstituted C3 terminal methylene is highly accessible compared to the C2 carbon, which bears the bulky carboxamide group.

  • Electronic Influence: The electron-withdrawing nature of the carboxamide group at C2 polarizes the C-O bonds, but it also destabilizes developing positive charge. Because the reaction does not proceed via a carbocation intermediate (which would favor C2 attack under strongly acidic conditions), the

    
     pathway dominates, leading almost exclusively to C3 attack.
    
  • The Bis-alkylation Problem: Primary amines generated from the initial ring-opening are more nucleophilic than ammonia itself. If the concentration of ammonia is insufficient, the newly formed 3-amino-2-hydroxypropanamide will react with a second molecule of glycidamide, forming unwanted secondary and tertiary amine byproducts. Causality in design: To suppress this, direct ammonolysis requires a massive stoichiometric excess of ammonia (typically 10–20 equivalents)[3].

Pathway Glycidamide Glycidamide (Oxirane-2-carboxamide) TS SN2 Transition State (Nucleophilic Attack at C3) Glycidamide->TS + Nucleophile Ammonia Ammonia (NH3) or Amine Surrogate Ammonia->TS Product 3-Amino-2-hydroxypropanamide (Target Product) TS->Product Major Pathway (Sterically Favored) SideProduct Bis-alkylated Byproducts TS->SideProduct Excess Epoxide (Over-alkylation)

Figure 1: Regioselective SN2 ring-opening mechanism of glycidamide by ammonia.

Quantitative Comparison of Amination Strategies

To mitigate the risks of over-alkylation, process chemists often employ ammonia surrogates (such as benzylamine or azide) which can be subsequently deprotected[1]. The table below summarizes the empirical data comparing these strategies.

Amination StrategyReagents & ConditionsRegioselectivity (C3:C2)Typical YieldKey AdvantagePrimary Drawback
Direct Ammonolysis

in MeOH (10-20 eq), 25 °C
> 95:560–75%One-step, highly atom-economical.Requires removal of large

excess; moderate yield.
Benzylamine Surrogate 1.

(1.1 eq),

-PrOH2.

,

, MeOH
> 98:280–85%Prevents over-alkylation; easy purification.Adds a synthetic step (hydrogenolysis).
Azide Surrogate 1.

,

,

2.

,

(Staudinger)
> 99:175–80%Exceptional regiocontrol.Toxicity and explosion hazards of azides at scale.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure the reaction trajectory is correct before proceeding.

Protocol A: Direct Ammonolysis (Optimized for Atom Economy)

This method is ideal for rapid synthesis where a slight penalty in yield is acceptable in exchange for a one-step process.

Materials:

  • Glycidamide (1.0 eq, 10.0 mmol, 871 mg)

  • 7N Ammonia in Methanol (15.0 eq, 150 mmol, 21.4 mL)

Step-by-Step Procedure:

  • Preparation: Equip a 100 mL heavy-walled pressure flask with a magnetic stir bar.

  • Cooling: Add the 7N

    
    /MeOH solution to the flask and cool to 0 °C using an ice-water bath. Rationale: Cooling prevents the premature volatilization of ammonia and controls the exothermic initial ring-opening.
    
  • Addition: Dissolve glycidamide in a minimal amount of cold methanol (2 mL) and add it dropwise to the stirring ammonia solution over 10 minutes.

  • Reaction: Seal the pressure flask securely. Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 48 hours.

    • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH/aq.

      
       80:18:2). Stain with Ninhydrin and heat. The product will appear as a distinct purple/pink spot (primary amine), while the starting material will not stain.
      
  • Workup: Vent the flask carefully in a fume hood. Concentrate the mixture under reduced pressure at 35 °C to remove methanol and excess ammonia.

  • Purification: Triturate the resulting crude viscous oil with cold diethyl ether to induce crystallization. Filter the solid and dry under high vacuum to afford 3-amino-2-hydroxypropanamide.

Protocol B: Benzylamine Surrogate Method (Optimized for Purity)

This two-step sequence is recommended for generating high-purity material for sensitive downstream API synthesis.

Step 1: Epoxide Opening with Benzylamine

  • Dissolve glycidamide (10.0 mmol) in isopropanol (20 mL) at room temperature.

  • Add benzylamine (1.1 eq, 11.0 mmol) dropwise.

  • Heat the mixture to 60 °C for 12 hours.

    • Rationale: Isopropanol provides sufficient polarity to stabilize the transition state while allowing the product, 3-(benzylamino)-2-hydroxypropanamide, to precipitate upon cooling.

  • Cool the reaction to 0 °C, filter the white precipitate, and wash with cold isopropanol (5 mL).

Step 2: Hydrogenolysis (Deprotection)

  • Suspend the intermediate (approx. 8 mmol) in methanol (30 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (10 wt%, ~150 mg) under a blanket of argon.

  • Purge the flask with hydrogen gas and maintain under a balloon of

    
     (1 atm) at room temperature for 6 hours.
    
  • Self-Validation (IPC): LC-MS should indicate the disappearance of the benzyl mass [M+H]⁺ and the appearance of the target mass[M+H]⁺ = 105.1.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate in vacuo to yield pure 3-amino-2-hydroxypropanamide.

Analytical Validation Standards

To ensure trustworthiness, the isolated 3-amino-2-hydroxypropanamide must be validated against the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz,

    
    ):  The critical diagnostic shift is the methine proton (C2-H). In the glycidamide precursor, the epoxide protons resonate upfield (~3.0 - 3.5 ppm). In the product, the C2-CH(OH) proton shifts downfield to approximately 4.05 ppm  (dd, 
    
    
    
    = 7.5, 4.5 Hz). The C3 methylene protons appear as a multiplet around 2.80 - 3.10 ppm .
  • Mass Spectrometry (ESI-MS): Calculated for

    
    : 104.06. Observed [M+H]⁺: 105.1 .
    

References

1.[1] Moschona, F., Savvopoulou, I., Tsitopoulou, M., et al. "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." Catalysts (MDPI). 2020. URL: 2.[2] Iwai, S., Hayashi, Y., Baba, T., Kitagawa, Y. "Characterization of the Adducts Formed in the Reactions of Glycidamide with Thymidine and Cytidine." ResearchGate. 2024. URL: 3.[3] Imashiro, R., Yamanaka, T., Seki, M. "Efficient Alternative Synthetic Route to Diltiazem via (2R, 3S)-3-(4-Methoxyphenyl)glycidamide." J-Stage. 1999. URL:

Sources

Application

Application Note: High-Fidelity Functionalization of the Hydroxyl Moiety in 3-Amino-2-hydroxypropanamide

Executive Summary 3-Amino-2-hydroxypropanamide (Isoserinamide) is a critical chiral scaffold, serving as the core structural motif in aminopeptidase inhibitors like Bestatin (Ubenimex) and various HIV protease inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-hydroxypropanamide (Isoserinamide) is a critical chiral scaffold, serving as the core structural motif in aminopeptidase inhibitors like Bestatin (Ubenimex) and various HIV protease inhibitors. Functionalizing the secondary hydroxyl group (


) while preserving the integrity of the primary amine (

) and the primary amide (

) presents a distinct chemoselectivity challenge.

This guide details the protocols for the selective O-acylation and O-alkylation of 3-amino-2-hydroxypropanamide. Unlike standard alcohols, this substrate requires a rigorous "Protect-React-Deprotect" strategy to prevent N-alkylation or nitrile formation (via amide dehydration).

The Chemoselectivity Challenge

The reactivity hierarchy of the functional groups in this molecule dictates the synthetic strategy:

  • Primary Amine (

    
    ):  Most nucleophilic. Must be protected first.
    
  • Secondary Hydroxyl (

    
    ):  Target for functionalization. Nucleophilic, but less so than the amine.
    
  • Primary Amide (

    
    ):  Weakly nucleophilic but possesses acidic protons (
    
    
    
    ). Strong bases can deprotonate the amide, leading to N-alkylation or racemization.

Strategic Decision Matrix

The following decision tree outlines the logic for selecting the appropriate protocol based on the desired end-product.

G Start Substrate: 3-Amino-2-hydroxypropanamide Step1 Step 1: N-Protection (Boc/Cbz) Start->Step1 Decision Desired O-Functionalization? Step1->Decision Acyl Target: Ester (Acylation) Decision->Acyl Prodrug/Lipophilicity Alkyl Target: Ether (Alkylation) Decision->Alkyl Stable Linker Activ Target: Leaving Group (Ms/Ts) Decision->Activ Substitution Precursor Method1 Protocol A: Anhydride/Pyridine (Kinetic Control) Acyl->Method1 Method2 Protocol B: Ag2O/Alkyl Halide (Avoids Amide Deprotonation) Alkyl->Method2 Method3 Protocol C: Sulfonyl Chloride/TEA (低温 controlled) Activ->Method3

Figure 1: Strategic workflow for the chemoselective functionalization of Isoserinamide.

Pre-requisite: N-Protection

Critical Step: Direct reaction of the unprotected amino-alcohol will invariably lead to N-functionalization due to the higher nucleophilicity of the amine. We utilize the Boc (tert-butyloxycarbonyl) group due to its stability under basic O-functionalization conditions and facile removal.

Protocol 1: Preparation of N-Boc-3-amino-2-hydroxypropanamide

Rationale: This step renders the amine inert and improves solubility in organic solvents (DCM, THF) required for subsequent steps.

Reagents:

  • 3-Amino-2-hydroxypropanamide (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: Methanol (

    
    ) or Dioxane/Water (1:1)
    

Procedure:

  • Dissolution: Dissolve 10 mmol of 3-amino-2-hydroxypropanamide in 20 mL of MeOH.

  • Addition: Add

    
     (12 mmol) followed by dropwise addition of 
    
    
    
    (11 mmol) dissolved in 5 mL MeOH at
    
    
    .
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 5% citric acid (to remove unreacted amine/base), sat.

    
    , and brine.
    
  • Yield: Expect 85–95% yield of a white solid.

Core Functionalization Protocols

Protocol A: Selective O-Acylation (Ester Formation)

Application: Synthesis of prodrugs or lipophilic analogs. Challenge: Avoiding dehydration of the primary amide to a nitrile.

Mechanism: Nucleophilic acyl substitution. Using DMAP (4-Dimethylaminopyridine) significantly accelerates the reaction at the secondary alcohol.

ReagentEquivalentsRole
N-Boc-Isoserinamide1.0Substrate
Acetic Anhydride (

)
1.2Acylating Agent
Pyridine2.0Base/Solvent
DMAP0.1Catalyst
DCM (Dichloromethane)SolventMedium

Step-by-Step:

  • Setup: In a flame-dried flask under Nitrogen, dissolve N-Boc-Isoserinamide (1.0 eq) in anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add Pyridine (2.0 eq) and DMAP (0.1 eq). Cool to

    
    .
    
  • Acylation: Add

    
     or the specific Acid Chloride (1.2 eq) dropwise.
    
  • Incubation: Stir at

    
     for 30 mins, then warm to RT. Stir for 2–4 hours.
    
    • Note: If using bulky acyl groups (e.g., Pivaloyl), heating to

      
       may be required.
      
  • Quench: Add a few drops of water to hydrolyze excess anhydride.

  • Workup: Dilute with DCM. Wash with cold 1N HCl (to remove pyridine), then sat.

    
    . Dry over 
    
    
    
    .[1]

Validation:

  • 
     NMR:  Look for a downfield shift of the 
    
    
    
    proton (typically from
    
    
    to
    
    
    ).
Protocol B: Selective O-Alkylation (Ether Formation)

Application: Creating stable ether linkages (e.g., Benzyl ethers). Challenge:The "Amide Trap". Using strong bases like Sodium Hydride (


) will deprotonate the amide (

) before the alcohol (

), leading to mixtures of N- and O-alkylation.

Solution: Use Silver(I) Oxide (


) . This mild promoter activates the alkyl halide and coordinates to the amide oxygen, reducing its nucleophilicity, thus favoring O-alkylation of the alcohol.
ReagentEquivalentsRole
N-Boc-Isoserinamide1.0Substrate
Alkyl Halide (e.g., BnBr)1.5–2.0Electrophile
Silver(I) Oxide (

)
1.5Promoter/Base
DMF or DCMSolventMedium

Step-by-Step:

  • Setup: Dissolve N-Boc-Isoserinamide (1.0 eq) in anhydrous DMF (or DCM for higher solubility).

  • Addition: Add

    
     (1.5 eq) in one portion. The suspension will be black/brown.
    
  • Alkylation: Add the Alkyl Halide (e.g., Benzyl Bromide) (1.5 eq).

  • Reaction: Stir vigorously at RT for 12–24 hours. Protect from light (wrap flask in foil).

  • Filtration: Filter the mixture through a pad of Celite to remove silver salts. Rinse with EtOAc.[2]

  • Workup: Wash the filtrate extensively with water and brine (to remove DMF).

  • Purification: Flash chromatography is usually required to separate O-alkylated product from trace N-alkylated byproducts.

Analytical Quality Control

To ensure the integrity of the functionalization, compare the NMR shifts of the starting material vs. the product.

SignalUnreacted Substrate (

ppm)
O-Acylated Product (

ppm)
O-Alkylated Product (

ppm)


(Multiplet)

(Downfield Shift)

(Slight Upfield/Shift)
Amide


(Broad singlets)

(Unchanged)

(Unchanged)
Carbamate


(Doublet)


Troubleshooting Guide:

  • Problem: Low yield in O-Alkylation.

    • Cause:

      
       quality. Silver oxide degrades over time. Use freshly opened or prepared reagent.
      
  • Problem: Nitrile formation (peak at

    
     in IR).
    
    • Cause: Dehydration of amide. Avoid using thionyl chloride (

      
      ) or 
      
      
      
      for activation. Stick to Anhydride/DMAP or mild coupling agents.

References

  • Suda, H., Takita, T., Aoyagi, T., & Umezawa, H. (1976).[3] The chemical synthesis of bestatin. The Journal of Antibiotics, 29(5), 600–601. Link

  • Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977).[3] Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510–515.[3] Link

  • Hansen, S. G., Skrydstrup, T. (2005). Modification of Amino Acids: Preparation of Serine, Threonine and Tyrosine Acrylates.[4] European Journal of Organic Chemistry.[5] Link

  • Assessment of Silver Oxide Protocols: Tanabe, M. et al. (1967). The Silver Oxide-Alkyl Halide Alkylation of Alcohols. Journal of the American Chemical Society. (Classic methodology adapted for amide tolerance).

Sources

Method

Application Note: Incorporation of 3-Amino-2-hydroxypropanamide Scaffolds into HIV Protease Inhibitors

This Application Note and Protocol guide details the incorporation of the 3-amino-2-hydroxypropanamide motif (specifically the hydroxyethylamine or norstatine transition-state isostere) into HIV protease inhibitors. This...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the incorporation of the 3-amino-2-hydroxypropanamide motif (specifically the hydroxyethylamine or norstatine transition-state isostere) into HIV protease inhibitors. This scaffold mimics the tetrahedral transition state of peptide bond hydrolysis, binding irreversibly to the catalytic aspartic acid residues (Asp25/Asp25').

Abstract & Rationale

The 3-amino-2-hydroxypropanamide motif represents the core functionality of the hydroxyethylamine (HEA) isostere. In the context of HIV protease inhibitors (PIs) like Amprenavir , Darunavir , and Saquinavir , this scaffold replaces the scissile peptide bond (Phe-Pro or Tyr-Pro) of the natural substrate.

The central hydroxyl group acts as a transition-state mimic (TSM), coordinating with the catalytic Asp25 and Asp25' residues of the HIV-1 protease homodimer.[1] The adjacent amine and amide functionalities provide vectors for P1/P1' and P2/P2' side-chain attachment, essential for specificity and potency.

Key Mechanistic Advantages
  • Transition State Mimicry: The secondary hydroxyl group mimics the tetrahedral intermediate of amide hydrolysis, possessing a

    
     in the sub-nanomolar range.
    
  • Stereochemical Control: The

    
    -configuration at the hydroxyl center (in the context of Phenylalanine-derived scaffolds) is critical for optimal hydrogen bonding with the "Fireman's Grip" of the active site.
    
  • Backbone Stability: The non-cleavable C-C or C-N bonds prevent enzymatic degradation.

Chemical Synthesis Protocol

Objective: Synthesize a P1-substituted 3-amino-2-hydroxypropanamide scaffold (Hydroxyethylamine Isostere) and incorporate it into a peptidomimetic backbone.

Note on Nomenclature: While "3-amino-2-hydroxypropanamide" is the parent IUPAC name, the bioactive HIV inhibitor scaffold typically requires a hydrophobic side chain (e.g., benzyl) at the C3 position (mimicking Phenylalanine). The protocol below describes the synthesis of this Phenylalanine-derived isostere .

Phase A: Synthesis of the Chiral Epoxide Intermediate

This route utilizes the stereoselective epoxidation of an amino-aldehyde derived from L-Phenylalanine.

Reagents:

  • N-Boc-L-Phenylalanine

  • Isobutyl chloroformate / N-Methylmorpholine (NMM)

  • Diazomethane (or TMS-diazomethane as a safer alternative)

  • Hydrobromic acid (HBr) / Acetic acid

  • Sodium borohydride (NaBH4)

  • Potassium hydroxide (KOH) / Ethanol

Step-by-Step Workflow:

  • Formation of Diazoketone:

    • Activate N-Boc-L-Phenylalanine (10 mmol) with isobutyl chloroformate (1.1 eq) and NMM (1.1 eq) in THF at -15°C.

    • Add freshly prepared ethereal diazomethane (or TMS-diazomethane) (1.5 eq) and stir at 0°C for 3 hours.

    • Checkpoint: Monitor by TLC for the disappearance of starting material.

  • Conversion to Bromoketone:

    • Treat the diazoketone with 48% HBr in acetic acid at 0°C for 15 minutes.

    • Result: Formation of the chiral

      
      -bromoketone.
      
  • Reduction to Bromohydrin:

    • Dissolve the bromoketone in methanol/THF (1:1).

    • Add NaBH4 (1.5 eq) portion-wise at -78°C to ensure diastereoselectivity (favoring the syn isomer).

    • Critical: The stereochemistry of the resulting alcohol is crucial for Asp25 binding.

  • Epoxide Formation:

    • Treat the bromohydrin with KOH in ethanol at room temperature for 1 hour.

    • Product:(1S, 2S)-N-Boc-1-benzyl-2,3-epoxypropylamine . This is the "activated" form of the 3-amino-2-hydroxy scaffold ready for amine opening.

Phase B: Epoxide Opening & Isostere Incorporation

This step installs the P1' ligand and generates the core 3-amino-2-hydroxy motif.

Reagents:

  • Chiral Epoxide (from Phase A)

  • Primary Amine (R-NH2, e.g., Isobutylamine for Saquinavir-like or substituted sulfonamides for Darunavir-like)

  • Isopropanol (solvent)

Protocol:

  • Nucleophilic Ring Opening:

    • Dissolve the chiral epoxide (1.0 eq) in isopropanol.

    • Add the desired amine (5.0 eq) to drive the reaction to completion and prevent polymerization.

    • Reflux at 80°C for 6–12 hours.

    • Mechanism:[2] Regioselective attack of the amine at the less hindered C3 carbon of the epoxide.

  • Work-up:

    • Concentrate in vacuo to remove excess amine.

    • Purify via silica gel column chromatography (CH2Cl2/MeOH gradient).[3]

    • Product:N-Boc-3-amino-2-hydroxy-4-phenyl-N'-substituted-butanamine (The Hydroxyethylamine Core).

Phase C: Peptidomimetic Coupling (P2/P3 Ligands)
  • Deprotection: Remove the N-Boc group using TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Coupling: React the free amine with the desired P2 ligand (e.g., Tetrahydrofuran-3-yl carbamate for Amprenavir mimics) using standard EDC/HOBt or HATU coupling conditions.

Visualization: Synthesis & Mechanism[4]

Figure 1: Synthesis Workflow & Mechanism of Action

HIV_Inhibitor_Design cluster_mechanism Mechanism of Action Phe L-Phenylalanine (Chiral Precursor) Diaz Diazoketone Intermediate Phe->Diaz Activation (iBuOCOCl/CH2N2) Epoxide Chiral Epoxide (Activated Scaffold) Diaz->Epoxide 1. HBr/AcOH 2. NaBH4 3. KOH Opening Epoxide Opening (Nucleophilic Attack) Epoxide->Opening + Amine (P1' Ligand) Scaffold 3-Amino-2-hydroxy Isostere Opening->Scaffold Regioselective Formation Binding HIV Protease Binding (Transition State Mimic) Scaffold->Binding Hydroxyl binds Asp25/Asp25'

Caption: Fig 1. Synthetic pathway from L-Phenylalanine to the Hydroxyethylamine isostere and its subsequent binding to the HIV Protease active site.

Biological Evaluation Protocol (FRET Assay)

Objective: Quantify the inhibitory potency (


) of the synthesized compound against HIV-1 Protease.
Materials
  • Enzyme: Recombinant HIV-1 Protease (homodimer).

  • Substrate: FRET peptide (e.g., RE(EDANS)SQNYPIIVQK(DABCYL)R). Cleavage separates the donor (EDANS) from the quencher (DABCYL), resulting in fluorescence.

  • Buffer: 50 mM Sodium Acetate (pH 4.7), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol.

Assay Procedure
  • Preparation:

    • Dilute HIV-1 Protease to 20–50 nM in Assay Buffer.

    • Prepare serial dilutions of the synthesized inhibitor in DMSO (Final DMSO < 2%).

  • Incubation:

    • Add 10 µL of inhibitor solution to 80 µL of enzyme solution in a black 96-well plate.

    • Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • Add 10 µL of FRET substrate (Final concentration: 5–10 µM, near

      
      ).
      
  • Data Acquisition:

    • Monitor fluorescence intensity (Ex: 340 nm, Em: 490 nm) kinetically for 30 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.
      
    • Fit data to the Hill equation to determine

      
      .
      

Structural Biology & Docking Notes

When modeling the 3-amino-2-hydroxypropanamide scaffold into the HIV-1 Protease active site (PDB ID: 1HVR or 3U7S):

  • Catalytic Water: The "flap water" molecule (Water 301) often bridges the inhibitor's P2/P2' carbonyls to the Ile50/Ile50' residues of the flaps.

  • Aspartyl Binding: The secondary hydroxyl group of the inhibitor must be positioned within hydrogen-bonding distance (2.5–3.0 Å) of the carboxylate oxygens of Asp25 and Asp25' .

  • Stereochemistry: Ensure the hydroxyl group is in the

    
    -configuration (relative to the phenylalanine backbone) to match the transition state geometry. The 
    
    
    
    -epimer typically shows >100-fold loss in potency.

References

  • Ghosh, A. K., et al. (2016). Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres. ACS Publications.[4] Available at: [Link]

  • Roberts, N. A., et al. (1990). Rational design of peptide-based HIV proteinase inhibitors. Science. Available at: [Link]

  • Mimoto, T., et al. (1999). Structure-activity relationship of HIV-1 protease inhibitors containing the 3-amino-2-hydroxy-4-phenylbutyryl moiety. Journal of Medicinal Chemistry. Available at: [Link]

  • Matayoshi, E. D., et al. (1990). Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer. Science. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-Amino-2-hydroxypropanamide in DCM

Executive Summary & Diagnostic Assessment The Core Issue: You are attempting to dissolve 3-Amino-2-hydroxypropanamide (LogP ≈ -2.4) in Dichloromethane (DCM, LogP ≈ 1.25). This is a fundamental thermodynamic mismatch.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Assessment

The Core Issue: You are attempting to dissolve 3-Amino-2-hydroxypropanamide (LogP ≈ -2.4) in Dichloromethane (DCM, LogP ≈ 1.25). This is a fundamental thermodynamic mismatch. The compound is highly hydrophilic with a crystal lattice stabilized by extensive hydrogen bonding (Amine-Hydroxyl-Amide network). DCM, being a moderately polar aprotic solvent (


) with poor hydrogen bond acceptor capabilities and no donor capability, cannot overcome the compound's lattice energy.

Immediate Verdict: Pure DCM will not dissolve this compound at useful concentrations (>10 mM) under standard conditions. You must modify the solvent system, the compound's state, or the experimental design.[1]

Troubleshooting Guide (Q&A Format)

Phase 1: Diagnostics & Quick Fixes

Q1: I see a cloudy suspension even after 30 minutes of stirring. Is it dissolving at all? A: Likely negligible dissolution. The "cloudiness" is undissolved solid particles.

  • Diagnostic: Stop stirring. If the solid settles rapidly to the bottom, you have a suspension, not a solution.

  • Why: The intermolecular forces within the solid (H-bonds) are significantly stronger than the forces between the solid and DCM.

Q2: Will heating the DCM to reflux (40°C) solve this? A: No, and it is risky.

  • Reasoning: While solubility generally increases with temperature, the boiling point of DCM (39.6°C) is too low to provide the thermal energy required to break the crystal lattice of this amide.

  • Risk: You risk solvent evaporation and precipitation of a hard "crust" that is even harder to redissolve.

Q3: I am using the Hydrochloride (HCl) salt. Does that matter? A: Yes, it makes it worse.

  • Explanation: Ionic salts (like the HCl form) are extremely polar and require high-dielectric solvents (Water, DMSO, MeOH) to dissociate the ion pair. DCM has a low dielectric constant and cannot support ionization.

  • Action: If your protocol permits, neutralize the salt to the free base using an aqueous workup (e.g., NaHCO3 wash) and extract into EtOAc/MeOH, then solvent swap. However, even the free base is poorly soluble in DCM.

Phase 2: Solvation Strategies (The "How-To")

Q4: I absolutely must use DCM for my next reaction (e.g., Schotten-Baumann, Acylation). How do I proceed? A: You must use a Co-Solvent System . Pure DCM is not an option.

Protocol A: The "DCM-Methanol" Bridge Methanol (MeOH) disrupts the H-bonding network of the amide, allowing the DCM to solvate the lipophilic backbone.

  • Ratio: Start with 5% MeOH in DCM .

  • Procedure: Dissolve your compound in the minimum volume of pure MeOH first. Once clear, slowly dilute with DCM.

  • Limit: If precipitation occurs, increase MeOH to 10-15%.

    • Note: MeOH is protic. Ensure it is compatible with your reagents (e.g., avoid if using highly reactive acid chlorides or anhydrides without base).

Protocol B: The "DCM-DMF" Spike (For anhydrous reactions) If MeOH is chemically incompatible:

  • Ratio: Add 2-5% Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .

  • Mechanism: DMF is a strong H-bond acceptor and will solvate the amine/amide protons, dragging the molecule into the DCM phase.

  • Removal: Note that DMF is hard to remove later; you will need aqueous washes (LiCl solution) during workup.

Q5: Can I use "Sonication" to force it? A: Sonication creates a metastable dispersion , not a true solution.

  • Use Case: This is acceptable only if your reaction is heterogeneous (surface-mediated).

  • Warning: If you filter this "solution," you will filter out your reagent.

Advanced Workarounds: Chemical Modification

If co-solvents interfere with your reaction, you must modify the solute.

Strategy: Transient Silylation Temporarily mask the polar groups to increase lipophilicity.

  • Reagent: Add BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl/Base .

  • Effect: Converts

    
     and 
    
    
    
    to
    
    
    and
    
    
    .
  • Result: The silylated intermediate is highly lipophilic and will dissolve instantly in DCM.

  • Reversibility: The TMS groups fall off during acidic aqueous workup.

Data Visualization & Logic

Solubility Decision Matrix

The following logic flow guides your solvent selection process based on experimental constraints.

Solubility_Decision_Tree Start Start: 3-Amino-2-hydroxypropanamide in DCM Check_Salt Is it the HCl Salt? Start->Check_Salt Free_Base Convert to Free Base (Aq. NaHCO3 -> Extract) Check_Salt->Free_Base Yes Check_Reaction Is the reaction water/alcohol sensitive? Check_Salt->Check_Reaction No (Free Base) Free_Base->Check_Reaction Add_MeOH Add 5-10% Methanol (Pre-dissolve in MeOH) Check_Reaction->Add_MeOH No Check_DMF Can you tolerate DMF/DMSO? Check_Reaction->Check_DMF Yes Add_DMF Add 2-5% DMF (Anhydrous Co-solvent) Check_DMF->Add_DMF Yes Derivatize Derivatize: Use BSA/TMSCl Protection Check_DMF->Derivatize No Suspension Run as Heterogeneous Suspension (Slurry) Derivatize->Suspension If Derivatization Fails

Figure 1: Decision tree for solubilizing polar amino-hydroxy-amides in non-polar environments.

Comparative Physicochemical Data
Property3-Amino-2-hydroxypropanamideDichloromethane (DCM)Methanol (Co-solvent)
Polarity (LogP) -2.4 (Hydrophilic)1.25 (Lipophilic)-0.77 (Intermediate)
Dielectric Constant N/A (Solid)8.9 (Low)32.7 (High)
H-Bond Donor Strong (Amine/OH/Amide)None/WeakStrong
H-Bond Acceptor Strong (C=O, N, O)WeakStrong
Solubility Prediction N/AInsoluble Soluble

Experimental Protocol: The "Pre-Solvation" Technique

Objective: Prepare a 50 mM solution for reaction.

  • Weighing: Weigh 52 mg of 3-Amino-2-hydroxypropanamide (0.5 mmol) into a dry round-bottom flask.

  • Primary Solvation: Add 0.5 mL of dry Methanol . Swirl or sonicate until a clear, colorless solution is obtained.

    • Checkpoint: If it does not dissolve here, stop. Check compound purity or salt form.

  • Dilution: While stirring rapidly, add 9.5 mL of dry DCM dropwise.

    • Observation: A transient cloudiness may appear that redissolves.[2] If persistent precipitate forms, add 0.1 mL MeOH increments.

  • Final State: You now have a 10 mL solution in ~95:5 DCM:MeOH ready for reaction.

References

  • PubChem Database. 3-Amino-N-hydroxypropanamide (Compound CID 269947). National Center for Biotechnology Information. Available at: [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. 3rd ed. Wiley-VCH.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Sigma-Aldrich.Solvent Properties Table. (Reference for Dielectric Constants and Dipole Moments of DCM vs MeOH).

Sources

Optimization

Technical Support Center: Overcoming Hygroscopic Challenges with 3-Amino-2-hydroxypropanamide

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the handling of highly polar, multi-functional pharmaceutical intermediates. 3-Amino-2-hydroxypropanamide pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the handling of highly polar, multi-functional pharmaceutical intermediates. 3-Amino-2-hydroxypropanamide presents a unique trifecta of challenges: it possesses a primary amine, a hydroxyl group, and an amide moiety. This high density of hydrogen-bond donors and acceptors makes it an aggressive moisture scavenger. When exposed to ambient humidity, the compound readily undergoes deliquescence—[1]. This not only compromises structural stability but also introduces severe stoichiometric errors during synthesis.

This technical guide provides field-proven, self-validating protocols to ensure scientific integrity when handling, weighing, and analyzing this highly hygroscopic compound.

Mechanistic Handling Workflow

HandlingWorkflow S1 Long-Term Storage (Argon backfill, -20°C) S2 Pre-Use Drying (Vacuum oven, 40°C, 12h) S1->S2 S3 Inert Transfer (Glovebox, H2O < 1 ppm) S2->S3 S4 Moisture Verification (Buffered KF Titration) S3->S4 QA Check S4->S2 H2O > 0.1% (Re-dry) S5 Anhydrous Reaction (Schlenk line techniques) S4->S5 H2O < 0.1%

Workflow for anhydrous handling and moisture verification of 3-Amino-2-hydroxypropanamide.

Section 1: Weighing and Material Transfer Troubleshooting

Q: Why does 3-Amino-2-hydroxypropanamide clump and gain mass rapidly on the balance pan, and how can I achieve accurate stoichiometry?

A: The mass gain is a direct thermodynamic consequence of the compound's critical relative humidity (CRH) being lower than ambient conditions. As water vapor binds to the amine and hydroxyl sites, the mass artificially inflates, [2]. To circumvent this, you must decouple the weighing environment from ambient air using a "Weighing by Difference" protocol inside an inert atmosphere.

Protocol 1: Inert Weighing by Difference Causality: By measuring the mass lost from a sealed vial rather than the mass gained in an open reaction flask, you eliminate the variable of moisture absorption during the transfer window.

  • Preparation: Bake all spatulas and receiving flasks in a vacuum oven at 110°C for 4 hours. Transfer them into a glovebox purged with high-purity Argon (H₂O < 1 ppm).

  • Initial Mass: Place the sealed stock vial of 3-Amino-2-hydroxypropanamide on the analytical balance inside the glovebox. Record the total mass (

    
    ).
    
  • Dispensing: Uncap the vial, quickly dispense the approximate required amount into your reaction flask, and immediately recap the stock vial.

  • Final Mass: Reweigh the capped stock vial (

    
    ).
    
  • Calculation: The exact mass dispensed is

    
    .
    
  • Self-Validation Checkpoint: Seal the reaction flask with a rubber septum before removing it from the glovebox. The integrity of the mass is validated if the physical state of the powder remains free-flowing and crystalline upon the introduction of your anhydrous reaction solvent via syringe.

Section 2: Moisture Quantification (Karl Fischer) Challenges

Q: When I run a Karl Fischer (KF) titration to check the moisture content of 3-Amino-2-hydroxypropanamide, the endpoint drifts endlessly and overestimates the water. Is the compound degrading?

A: The compound is likely not degrading; rather, your titration chemistry is failing. The Karl Fischer reaction relies on the oxidation of a monosulfur ester by iodine, a process that is strictly pH-dependent and [3]. The primary amine on 3-Amino-2-hydroxypropanamide acts as a strong base, shifting the working medium's pH above 8.[4]. This side reaction causes the endless drift.

KFTitration A 3-Amino-2-hydroxypropanamide Sample Added B Amine Group Increases pH (pH > 8) A->B C Standard KF Reagent (Sluggish endpoint, false high) B->C If unbuffered D Acid-Buffered KF Medium (Addition of Salicylic Acid) B->D Corrective Action E Optimal pH Restored (pH 5.0 - 7.0) D->E F Accurate Moisture Quantification E->F

Mechanistic correction of pH shifts during Karl Fischer titration of amine-rich samples.

Protocol 2: Acid-Buffered Volumetric KF Titration Causality: Introducing a weak acid into the working medium neutralizes the basicity of the amine, locking the pH into the optimal stoichiometric window and preventing iodine disproportionation.

  • Solvent Preparation: Add 50 mL of anhydrous methanol (or a specialized[4]) to the KF titration vessel.

  • Buffering: Dissolve 5 grams of anhydrous salicylic acid or benzoic acid into the solvent.

  • Pre-Titration: Start the titrator to neutralize any residual moisture in the solvent and buffer.

  • Self-Validation Checkpoint: The system is validated when the drift rate stabilizes below 10 µ g/min . If the drift remains high, the system is not sealed, or the buffer is wet. Do not proceed until the baseline is flat.

  • Sample Introduction: Quickly inject 50–100 mg of 3-Amino-2-hydroxypropanamide using a dry syringe or weighing boat.

  • Titration: Run the titration. The endpoint should be crisp and reached within 2–3 minutes, yielding the true equilibrium moisture content.

Section 3: Storage and Recovery

Q: If a batch of 3-Amino-2-hydroxypropanamide has absorbed moisture, can I dry it in a standard oven?

A: No. Applying high heat (e.g., >80°C) to a hydrated amino-hydroxy amide will induce thermal degradation, specifically intramolecular cyclization or hydrolysis of the amide bond. Water must be removed thermodynamically via low pressure, not high thermal energy.

Protocol 3: Mild Vacuum Desiccation

  • Surface Area Maximization: Spread the clumped compound thinly across a wide glass Petri dish to minimize the diffusion path length for trapped water.

  • Desiccant Pairing: Place the dish in a vacuum desiccator alongside a secondary drying agent with a high affinity for water, such as Phosphorus Pentoxide (P₂O₅).

  • Evacuation: Draw a high vacuum (< 1 mbar) at ambient temperature (20–25°C) for 24 to 48 hours.

  • Self-Validation Checkpoint: Perform the buffered KF titration (Protocol 2) on a 50 mg sample. The drying process is validated when the moisture content reads < 0.5% w/w.

Quantitative Data: Moisture Mitigation Strategies

To assist in selecting the appropriate handling environment, the following table summarizes the quantitative impact of various storage and handling strategies on the equilibrium moisture content (EMC) and viability of highly hygroscopic pharmaceutical solids.

Mitigation StrategyRelative Humidity (RH)Process TimeExpected EMC (24h)End-State Viability & Flowability
Ambient Handling (Control) > 40%N/A15.0 - 20.0%Total Failure (Deliquescence/Caking)
Vacuum Desiccator (with P₂O₅) < 5%24 - 48 hrs< 2.0%Moderate (Requires breaking up clumps)
Glovebox (Argon Purge) < 1 ppm H₂OImmediate< 0.5%Excellent (Preserves crystalline flow)
Lyophilization (Pre-storage) N/A24 hrs< 0.1%Optimal (Ideal for long-term archiving)
Frequently Asked Questions (FAQs)

Q: Can I use standard plastic spatulas for transferring this compound? A: It is highly discouraged. Static charge builds up easily on plastic, and highly hygroscopic powders will aggressively adhere to charged surfaces in dry environments (like a glovebox), leading to significant material loss. Always use grounded, anti-static stainless steel spatulas.

Q: What is the best solvent for making anhydrous stock solutions of 3-Amino-2-hydroxypropanamide? A: Due to its high polarity, it exhibits poor solubility in non-polar solvents (like ether or hexane). Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) stored over 3Å molecular sieves are optimal. Ensure the sieves are freshly activated (300°C under vacuum) to prevent them from acting as a moisture source.

References
  • Title: Investigation of amine-buffered amide reagents for coulometric Karl Fischer titration. Source: Talanta / National Institutes of Health (NIH). URL: [Link]

  • Title: Karl Fischer Titration: The Gold Standard For Water Content Analysis. Source: GMP Insiders. URL: [Link]

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Source: Pharmaceutics / PubMed Central (PMC). URL: [Link]

  • Title: Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Source: PharmaInfo. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for 3-Amino-2-hydroxypropanamide Stability

Welcome to the Application Support Hub. Subject: 3-Amino-2-hydroxypropanamide (Isoserinamide) Stability Profiling Ticket ID: STAB-ISO-001 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. Subject: 3-Amino-2-hydroxypropanamide (Isoserinamide) Stability Profiling Ticket ID: STAB-ISO-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability "Sweet Spot"

You are working with 3-Amino-2-hydroxypropanamide , a structural analog of serine derivatives often used as a chiral building block or peptidomimetic fragment. Its stability is governed by three competing degradation pathways: Amide Hydrolysis , Intramolecular Cyclization , and Racemization .

The Bottom Line: For maximum shelf-life and solution stability, maintain this compound at pH 5.5 – 6.5 at low temperatures (


).
  • pH < 4.0: Rapid acid-catalyzed hydrolysis of the amide to the carboxylic acid.

  • pH > 8.0: Base-catalyzed hydrolysis, risk of racemization at the

    
    -carbon, and potential intramolecular nucleophilic attack by the free amine.
    

Module 1: The Stability Landscape (Mechanistic Theory)

To troubleshoot effectively, you must understand why the molecule degrades. This is not a simple amide; the neighboring hydroxyl and amine groups create a complex reactivity profile known as Neighboring Group Participation (NGP) .

The pH-Rate Profile (U-Shaped Curve)

Like most amides, 3-Amino-2-hydroxypropanamide exhibits a U-shaped stability profile.

  • Acidic Leg (pH < 4): The carbonyl oxygen protonates, making the carbon highly electrophilic and susceptible to water attack.[1]

  • Basic Leg (pH > 8): The hydroxide ion (

    
    ) acts as a strong nucleophile. Furthermore, the neighboring hydroxyl group (C2-OH) can deprotonate or hydrogen-bond to the carbonyl, facilitating the attack (intramolecular catalysis).
    
  • The Trough (pH 5.0 - 6.5): Here, the concentration of

    
     and 
    
    
    
    is low. Crucially, the terminal amine (C3-
    
    
    ) remains protonated (
    
    
    ), preventing it from acting as a nucleophile against its own amide group.
Racemization Risk

The C2 carbon is chiral. The proton attached to C2 is slightly acidic due to the adjacent carbonyl. At pH > 8, base-catalyzed proton removal leads to an enolate intermediate, destroying chirality. When the proton returns, it may attack from the opposite face, resulting in a racemic mixture (L- to D-isomer conversion).

Visualization: Degradation Pathways[2][3]

DegradationPathways Start 3-Amino-2- hydroxypropanamide (Intact) AcidHydro Acid Hydrolysis (pH < 4) Start->AcidHydro + H3O+ BaseHydro Base Hydrolysis (pH > 9) Start->BaseHydro + OH- Enolate Enolate Intermediate Start->Enolate Deprotonation (pH > 8) Product 3-Amino-2- hydroxypropanoic Acid (Hydrolysis Product) AcidHydro->Product Fast BaseHydro->Product Fast Racemization Racemization (C2 Chiral Center) Racemization->Start Loss of Optical Purity Enolate->Racemization Reprotonation

Caption: Figure 1. Primary degradation pathways dependent on pH environment.[2] Note that racemization is a "silent" degradation that HPLC purity might miss if not using a chiral column.

Module 2: Troubleshooting Guide (Q&A)

Q1: I see a new peak eluting earlier than my main peak on Reverse Phase HPLC. What is it? Diagnosis: This is likely the hydrolysis product, 3-amino-2-hydroxypropanoic acid (Isoserine) .

  • Why: Carboxylic acids are more polar than their corresponding amides, leading to shorter retention times on C18 columns.

  • Fix: Check your buffer pH. If you dissolved the sample in unbuffered water, atmospheric

    
     might have lowered the pH to ~5.0 (good), but if the sample itself is acidic (e.g., a TFA salt), it might be auto-catalyzing hydrolysis. Action:  Dissolve in 50 mM Phosphate Buffer (pH 6.0).
    

Q2: My purity is constant, but my biological activity is dropping. Why? Diagnosis: Racemization.

  • Why: Standard HPLC cannot distinguish between enantiomers (L- vs D-form). If you stored the sample at pH > 8, the molecule may have racemized. The "wrong" enantiomer is often biologically inactive.

  • Fix: Run the sample on a Chiral HPLC column (e.g., Chiralpak) or measure optical rotation. Action: Ensure storage pH is strictly < 7.0.

Q3: Can I use Phosphate Buffered Saline (PBS) for storage? Diagnosis: Use with caution.

  • Why: Standard PBS is pH 7.4. While physiologically relevant, this is on the edge of the "basic leg" of instability for

    
    -hydroxy amides. Long-term storage at pH 7.4 can lead to slow hydrolysis (approx. 1-2% per week at RT).
    
  • Fix: Adjust PBS to pH 6.5 or use MES buffer (pH 6.0) for long-term frozen storage.

Q4: The solution turned yellow after 24 hours. What happened? Diagnosis: Maillard-type reaction or Oxidation.

  • Why: If your buffer contains any reducing sugars or aldehydes (impurities), the primary amine on your molecule will react to form Schiff bases (yellow/brown color). Alternatively, at high pH, amines can oxidize.

  • Fix: Ensure high-purity water and buffers. Degas solvents to remove oxygen.

Module 3: Experimental Protocols

Protocol A: Determination of pH-Rate Profile (Stress Testing)

Objective: To empirically validate the stability sweet spot for your specific batch.

Materials:

  • HPLC System (UV detection at 210 nm).

  • Buffers (50 mM): Citrate (pH 3, 4), Acetate (pH 5), Phosphate (pH 6, 7, 8), Borate (pH 9).

Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of 3-Amino-2-hydroxypropanamide in water.

  • Spike: Dilute the stock 1:10 into each buffer (Final conc: 0.1 mg/mL).

  • Incubation: Incubate all samples at

    
     (Accelerated Stability conditions).
    
  • Sampling: Inject samples at T=0, 4h, 24h, and 48h.

  • Calculation: Plot

    
     vs. Time to determine the rate constant (
    
    
    
    ) for each pH.

Data Presentation Template:

pH ConditionBuffer System% Remaining (24h @ 40°C)Rate Constant (

)
Status
3.0Citrate82%HighUnstable
5.0Acetate98%LowStable
6.0Phosphate97%LowStable
7.4Phosphate92%ModerateCaution
9.0Borate75%HighUnstable
Protocol B: Workflow Visualization

StabilityWorkflow Step1 Step 1: Buffer Preparation (pH 3.0 - 9.0 range) Step2 Step 2: Sample Spiking (Final Conc: 0.1 mg/mL) Step1->Step2 Step3 Step 3: Thermal Stress (40°C for 48 hours) Step2->Step3 Step4 Step 4: HPLC Analysis (Reverse Phase C18) Step3->Step4 Step5 Step 5: Data Processing (Plot k_obs vs pH) Step4->Step5

Caption: Figure 2. Standard workflow for determining pH-dependent hydrolysis kinetics (ICH Q1A aligned).

Module 4: Frequently Asked Questions (FAQs)

Q: What is the pKa of this molecule? A: While experimental values vary by solvent, the amine (


) pKa is approximately 9.0 - 9.3 , and the hydroxyl (

) pKa is >13. The amide nitrogen is not basic (pKa ~ -0.5). To keep the amine protonated (stable), maintain pH at least 2 units below its pKa (i.e., pH < 7.0).

Q: Can I freeze the solution? A: Yes. However, beware of "pH shift on freezing." Phosphate buffers can shift pH significantly (up to 2 units) during the freezing process as salts precipitate differentially.

  • Recommendation: Flash freeze in liquid nitrogen to minimize crystallization time, or use Good's buffers (MES, MOPS) which have lower temperature coefficients than phosphate.

Q: Does light affect stability? A: 3-Amino-2-hydroxypropanamide does not have a significant chromophore above 220nm, making it relatively resistant to photodegradation compared to aromatics. However, standard practice dictates storage in amber vials to prevent any trace radical generation.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913.

  • Kahns, A. H., & Bundgaard, H. (1991).[3] Prodrugs as drug delivery systems.[4] International Journal of Pharmaceutics, 71(1-2), 31-43.[3] (Discusses stability of alpha-hydroxy amide derivatives).

  • Brown, R. S., et al. (1992).[5] Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis. Accounts of Chemical Research, 25(10), 481–488.

Sources

Optimization

Removing amide byproducts from crude 3-Amino-2-hydroxypropanamide

Welcome to the Technical Support Center for the synthesis and purification of highly polar amino-amides. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of highly polar amino-amides. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most notoriously difficult downstream processing challenges: (Isoserinamide).

Because 3-amino-2-hydroxypropanamide contains a primary amine, a secondary hydroxyl group, and a primary amide, it behaves as a highly polar, water-soluble network of hydrogen-bond donors and acceptors. Standard purification methodologies often fail when attempting to separate it from structurally similar amide byproducts (such as unreacted starting materials, regioisomers like serinamide, or polymeric amides).

Below is our diagnostic workflow, followed by detailed FAQs, self-validating protocols, and comparative data to ensure your purification succeeds.

Diagnostic Decision Tree

PurificationWorkflow Start Crude 3-Amino-2-hydroxypropanamide (Contains Amide Byproducts) Decision Identify Amide Byproduct Type (via LC-MS/NMR) Start->Decision Type1 Neutral Amides (Unreacted Precursors) Decision->Type1 Non-basic Type2 Basic Isomeric Amides (e.g., Serinamide) Decision->Type2 Isomeric Type3 Polymeric Amides (High MW) Decision->Type3 High MW Method1 Strong Cation Exchange (SCX) Retains Target, Washes Neutral Type1->Method1 Method2 HILIC Chromatography or Selective Crystallization Type2->Method2 Method3 Anti-Solvent Precipitation (MeOH / Isopropanol) Type3->Method3 Pure Pure 3-Amino-2-hydroxypropanamide (>98% Purity) Method1->Pure Method2->Pure Method3->Pure

Workflow for selecting the optimal purification strategy based on amide byproduct characteristics.

Troubleshooting Guide & FAQs

Q1: Why does standard normal-phase silica gel chromatography fail to separate my target from amide byproducts? A1: 3-Amino-2-hydroxypropanamide is extremely polar. On bare silica, the primary amine and hydroxyl groups cause severe peak tailing and irreversible adsorption due to intense hydrogen bonding and electrostatic interactions with surface silanols. While some literature reports using complex, highly polar gradients (e.g., 3 to 10% methanol in dichloromethane over extended periods) to force elution[1], neutral amide byproducts often co-elute because the separation mechanism on silica relies primarily on hydrogen bonding—a property both the target and the byproducts possess in abundance.

Q2: My crude mixture contains neutral amide byproducts (e.g., unreacted starting materials or side-reaction diamides). What is the most robust way to remove them? A2: Strong Cation Exchange (SCX) chromatography is the most self-validating and scalable method for this scenario. Because 3-amino-2-hydroxypropanamide contains a primary aliphatic amine (pKa ~9.5), it will be fully protonated at neutral or slightly acidic pH. When passed through a sulfonic acid functionalized resin (e.g., Dowex 50WX8), the target binds strongly via ionic interactions. Neutral amide byproducts, which lack a basic amine, cannot form this ionic bond and wash straight through. The pure target is then eluted using a volatile basic solution (e.g., aqueous ammonium hydroxide) which deprotonates the amine, breaking the ionic hold.

Q3: I am seeing a regioisomer byproduct, 2-amino-3-hydroxypropanamide (serinamide). SCX doesn't work because both are basic. How do I separate them? A3: When dealing with basic isomeric amides, SCX cannot differentiate the two effectively since both possess a primary amine. In this case, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice[2][3]. HILIC stationary phases (e.g., zwitterionic or amide columns) coupled with an aqueous-organic mobile phase exploit subtle differences in the hydration shell and dipole moment between the 2-amino and 3-amino isomers, allowing for baseline resolution[2].

Q4: My reaction generated high-molecular-weight poly-amide impurities. How can I remove these without using chromatography? A4: Anti-solvent precipitation is highly effective here. 3-Amino-2-hydroxypropanamide is highly soluble in water and moderately soluble in lower alcohols (like methanol), whereas polymeric amides often exhibit poor solubility in cold alcohols or crash out when a less polar solvent is introduced. By dissolving the crude in a minimal amount of methanol and slowly adding cold isopropanol, you can selectively precipitate the polymeric byproducts, leaving the target in solution.

Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Purification

Causality: Exploits the pKa difference between the basic target amine and neutral amide impurities.

  • Resin Preparation: Swell 50 g of strong cation exchange resin (e.g., Dowex 50WX8, hydrogen form) in deionized (DI) water. Pack into a glass column.

  • Activation: Wash with 3 column volumes (CV) of 1 M HCl to ensure full protonation of the sulfonic acid sites, followed by DI water until the eluate is strictly pH neutral (pH 6.5–7.0). Self-validation: If the eluate is acidic, the target amine will elute prematurely as a hydrochloride salt during loading.

  • Loading: Dissolve 5 g of crude 3-amino-2-hydroxypropanamide in 50 mL of DI water. Load onto the column at a flow rate of 2 mL/min.

  • Washing (Impurity Removal): Wash the column with 3 CV of DI water, followed by 2 CV of 50% Methanol/Water. Causality: This removes all non-basic neutral amide byproducts and organic-soluble impurities.

  • Elution (Target Recovery): Elute the target compound using 3 CV of 2 M aqueous Ammonium Hydroxide (

    
    ). Causality: The high pH (>10) deprotonates the primary amine of the target, breaking the ionic interaction with the resin.
    
  • Isolation: Lyophilize or rotary evaporate the basic fractions under high vacuum at 40°C to yield pure 3-amino-2-hydroxypropanamide as a white solid.

Protocol B: HILIC Preparative Chromatography

Causality: Separates basic isomers based on hydrophilic partitioning into the stationary phase's water-enriched layer[4].

  • Column Setup: Utilize a ZIC-HILIC (Zwitterionic) preparative column (21.2 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • Solvent B: HPLC-grade Acetonitrile.

  • Gradient Elution: Run an isocratic hold at 85% B for 5 minutes, followed by a linear gradient to 50% B over 25 minutes. Causality: In HILIC, the highly organic mobile phase promotes retention. Increasing the aqueous portion (Solvent A) elutes the highly polar amines. The pH 3.0 buffer ensures both isomers are fully ionized, maximizing retention and peak shape.

  • Detection & Collection: Monitor via Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the target lacks a strong UV chromophore. Pool fractions containing the target and lyophilize.

Protocol C: Anti-Solvent Precipitation

Causality: Drives high-molecular-weight poly-amides out of solution by lowering the bulk dielectric constant of the solvent.

  • Dissolution: Dissolve 5 g of the crude mixture in 10 mL of absolute Methanol at 40°C. Ensure complete dissolution; filter out any insoluble particulates.

  • Precipitation: Transfer to a rapidly stirring flask. Slowly add 40 mL of cold Isopropanol (0°C) dropwise over 15 minutes.

  • Aging: Stir the suspension at 0–5°C for 2 hours to allow complete aggregation of polymeric amides.

  • Filtration: Filter the mixture through a 0.22 µm PTFE membrane. The polymeric amides will be retained on the filter, while the monomeric 3-amino-2-hydroxypropanamide remains in the filtrate.

  • Concentration: Evaporate the filtrate under reduced pressure to recover the enriched target.

Data Presentation: Method Comparison

Purification MethodTarget Impurity RemovedSeparation MechanismTypical RecoveryScalabilityKey Advantage
SCX Chromatography Neutral amides, unreacted estersIonic interaction (pKa differential)85–95%High (Kilogram scale)Highly robust; self-validating pH control; inexpensive resin.
HILIC Chromatography Basic isomeric amides (e.g., Serinamide)Hydrophilic partitioning / Dipole moment70–80%Low to Medium (Gram scale)Baseline resolution of nearly identical structural isomers.
Anti-Solvent Precipitation Polymeric amides (High MW)Differential solubility / Dielectric constant90–95%High (Kilogram scale)Fast, solvent-efficient, requires no specialized equipment.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • European Patent Office. (2023). EP 3998260 B1: sGC Stimulators. (Details synthetic challenges and silica gel purification gradients for 3-amino-2-hydroxypropanamide).
  • Guo, Y., Bhalodia, N., Fattal, B., & Serris, I. (2019). Evaluating the Adsorbed Water Layer on Polar Stationary Phases for Hydrophilic Interaction Chromatography (HILIC). Separations, 6(2), 19.[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 3-Amino-2-hydroxypropanamide under Acidic Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-amino-2-hydroxypropanamide. This guide provides in-depth troubleshooting advice and frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-amino-2-hydroxypropanamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this molecule under acidic hydrolysis conditions. Our goal is to equip you with the scientific rationale behind experimental observations and to provide robust protocols for your research.

Introduction

3-Amino-2-hydroxypropanamide is a molecule of interest in various research and development applications. As a derivative of an amino acid, its amide bond is susceptible to cleavage under hydrolytic conditions. Understanding the stability of this compound in an acidic environment is crucial for process development, formulation, and analytical method development. This guide is designed to address common challenges and questions that arise during the handling and analysis of 3-amino-2-hydroxypropanamide in acidic media.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My acidic hydrolysis of 3-amino-2-hydroxypropanamide is slow or incomplete. What factors could be influencing this?

Amide bonds, in general, are relatively stable and their hydrolysis often requires forcing conditions.[1][2] If you are experiencing slow or incomplete hydrolysis, consider the following factors:

  • Acid Concentration and Type: The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid. For complete hydrolysis of amides to their corresponding carboxylic acid and amine, refluxing in a strong acid like 6 M HCl for several hours is a common practice.[3] Weaker acids or lower concentrations will result in significantly slower reaction rates.

  • Temperature: Temperature plays a critical role in the kinetics of amide hydrolysis.[2] If you are performing the reaction at room temperature, the rate will likely be very slow. Heating the reaction mixture, often to reflux, is typically necessary to achieve a reasonable rate of hydrolysis.[1][2]

  • Reaction Time: Amide hydrolysis can be a slow process, sometimes requiring extended reaction times (e.g., 18 to 72 hours) even at elevated temperatures and high acid concentrations to go to completion.[3] It is advisable to perform a time-course study to determine the optimal reaction time for your specific conditions.

  • Steric Hindrance: While 3-amino-2-hydroxypropanamide itself does not have significant steric bulk around the amide group, any modifications or protecting groups on the amine or hydroxyl functionalities could sterically hinder the approach of water to the carbonyl carbon, thereby slowing down the hydrolysis rate.[4]

Troubleshooting Steps:

  • Increase Acid Concentration: If using a dilute acid, consider increasing the concentration to 6 M HCl or H2SO4.

  • Elevate Temperature: If not already doing so, heat the reaction mixture to reflux, ensuring proper safety precautions are in place.

  • Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24, 48, 72 hours) by taking aliquots and analyzing for the disappearance of the starting material and the appearance of the product, 3-amino-2-hydroxypropanoic acid.

  • Ensure Purity of Starting Material: Impurities in your 3-amino-2-hydroxypropanamide sample could potentially interfere with the reaction. Confirm the purity of your starting material using an appropriate analytical technique.

FAQ 2: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?

Under harsh acidic hydrolysis conditions, particularly with prolonged heating, side reactions and degradation of the starting material or product can occur.

  • Degradation of the Amino Acid Product: The product of hydrolysis, 3-amino-2-hydroxypropanoic acid (isoserine), is an amino acid. Some amino acids can be unstable under prolonged exposure to strong, hot acid.[5] Potential degradation pathways for amino acids include deamination and decarboxylation.[6][7]

  • Racemization: If the stereochemistry of the 2-hydroxy group is important, be aware that harsh reaction conditions can sometimes lead to racemization at chiral centers.

  • Reactions with Impurities: Impurities in your starting material or solvent could lead to the formation of unexpected byproducts.

Troubleshooting and Minimization Strategies:

  • Optimize Reaction Conditions: The key is to find a balance between complete hydrolysis and minimizing degradation. A systematic study varying temperature and reaction time can help identify the optimal conditions where the desired product is maximized and side products are minimized.

  • Use of Protective Agents: In some cases, for sensitive amino acids, protective agents or scavengers can be added to the hydrolysis mixture to prevent degradation. For instance, phenol is sometimes added to prevent the degradation of tyrosine during protein hydrolysis. While not directly applicable here, it illustrates a potential strategy.

  • Inert Atmosphere: Performing the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, especially if your sample contains impurities that could catalyze oxidation.

  • Purification of the Product: After hydrolysis, a purification step (e.g., ion-exchange chromatography, recrystallization) will likely be necessary to isolate the 3-amino-2-hydroxypropanoic acid from any unreacted starting material, degradation products, and the acid catalyst.

FAQ 3: What is the expected mechanism for the acidic hydrolysis of 3-amino-2-hydroxypropanamide?

The acid-catalyzed hydrolysis of an amide proceeds via a nucleophilic acyl substitution mechanism.[1][2][8]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by the acid. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][4]

  • Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (ammonia or a protonated amine).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the ammonia molecule.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (e.g., water) to give the final carboxylic acid product, 3-amino-2-hydroxypropanoic acid, and an ammonium ion.

Visualizing the Hydrolysis Mechanism

The following diagram illustrates the stepwise mechanism of acid-catalyzed hydrolysis of 3-amino-2-hydroxypropanamide.

G cluster_3 Step 4 & 5: Elimination & Deprotonation Amide 3-Amino-2-hydroxypropanamide Protonated_Amide O-Protonated Amide Amide->Protonated_Amide Tetrahedral_Intermediate_1 Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_1 + H2O Tetrahedral_Intermediate_2 N-Protonated Intermediate Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Carboxylic_Acid 3-Amino-2-hydroxypropanoic Acid Tetrahedral_Intermediate_2->Carboxylic_Acid -NH4+ Final_Products Ammonia NH4+

Caption: Acid-catalyzed hydrolysis of 3-amino-2-hydroxypropanamide.

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis of 3-Amino-2-hydroxypropanamide

This protocol provides a starting point for the acidic hydrolysis. The optimal conditions may need to be determined experimentally.

Materials:

  • 3-Amino-2-hydroxypropanamide

  • 6 M Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Deionized water

Procedure:

  • Accurately weigh a known amount of 3-amino-2-hydroxypropanamide and place it in a round-bottom flask.

  • Add a sufficient volume of 6 M HCl to dissolve the starting material (e.g., 10 mL per gram of starting material).

  • Add a magnetic stir bar to the flask.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the reaction mixture to reflux using a heating mantle and stir continuously.

  • Maintain the reflux for a predetermined time (e.g., 24 hours). It is recommended to take small aliquots at different time points (e.g., 4, 8, 16, 24 hours) to monitor the progress of the reaction by a suitable analytical method (see Protocol 2).

  • After the desired reaction time, turn off the heat and allow the mixture to cool to room temperature.

  • The resulting solution will contain 3-amino-2-hydroxypropanoic acid hydrochloride and ammonium chloride in excess HCl. This solution can be further processed for product isolation or directly analyzed.

Protocol 2: Analysis of Hydrolysis Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of the hydrolysis reaction and quantifying the starting material and product. Since both the reactant and product are small, polar molecules, a method suitable for amino acid analysis can be adapted.

Instrumentation and Columns:

  • An HPLC system with a UV or fluorescence detector is suitable.

  • For underivatized amino acids, a hydrophilic interaction chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent can be used.[9]

  • Alternatively, pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or ninhydrin can be employed for enhanced sensitivity and detection by UV or fluorescence.[10]

General HPLC Method (Reversed-Phase with UV detection):

This is a starting point and may require optimization.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Take an aliquot of the reaction mixture.

  • Neutralize the excess acid with a suitable base (e.g., NaOH) to a pH of approximately 2-3. Be cautious as this is an exothermic reaction.

  • Dilute the neutralized sample with the mobile phase A.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for studying the stability of 3-amino-2-hydroxypropanamide under acidic hydrolysis.

G cluster_workflow Experimental Workflow start Start: 3-Amino-2-hydroxypropanamide Sample hydrolysis Acidic Hydrolysis (e.g., 6M HCl, Reflux) start->hydrolysis sampling Time-course Sampling (e.g., 0, 4, 8, 16, 24h) hydrolysis->sampling neutralize Neutralization & Dilution sampling->neutralize analysis HPLC Analysis neutralize->analysis data Data Interpretation (Quantify Reactant & Product) analysis->data conclusion Conclusion on Stability data->conclusion

Sources

Reference Data & Comparative Studies

Validation

Determination of Enantiomeric Excess (ee) in 3-Amino-2-hydroxypropanamide: A Comparative Technical Guide

Part 1: Strategic Analysis & Method Selection The Analyte: 3-Amino-2-hydroxypropanamide 3-Amino-2-hydroxypropanamide (Isoserine amide) presents a unique analytical challenge. Structurally, it possesses a primary amine, a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Method Selection

The Analyte: 3-Amino-2-hydroxypropanamide

3-Amino-2-hydroxypropanamide (Isoserine amide) presents a unique analytical challenge. Structurally, it possesses a primary amine, a secondary hydroxyl group at the chiral center (


), and a terminal amide.

Key Physicochemical Challenges:

  • High Polarity: The molecule is extremely hydrophilic (

    
    ), making retention on standard C18 columns difficult without ion-pairing or derivatization.
    
  • Lack of Chromophore: It lacks a conjugated system, rendering UV detection at standard wavelengths (>254 nm) impossible. Detection at 200–210 nm is prone to interference from buffer salts and solvents.

  • Zwitterionic Potential: While an amide, the proximity of the amine and hydroxyl groups allows for chelation, which can cause peak tailing on silica-based columns.

Method Comparison Matrix

For the determination of enantiomeric excess (ee), we evaluate three primary methodologies.

FeatureMethod A: Indirect HPLC (Marfey's Method) Method B: Direct Ligand Exchange (LEC) Method C: Chiral GC-MS
Principle Derivatization with FDAA to form diastereomers; separation on C18.Direct formation of Cu(II) ternary complexes on chiral column.Derivatization (e.g., Trifluoroacetylation) + Chiral GC.
Sensitivity High (UV 340 nm / MS).Low (UV 254 nm via Cu-complex).High (FID/MS).
Resolution (

)
Excellent (> 2.0) .Good (1.5 – 2.0).Variable.
Throughput Low (Requires 90 min reaction time).High (Direct injection).Medium.
Robustness High (Separation on standard C18).Medium (Sensitive to temp/flow).Low (Thermal instability risk).
Recommendation Primary Choice for R&D/QC. Choice for Process Monitoring. Alternative only.

Part 2: Primary Protocol – Indirect Determination via Marfey's Reagent

Rationale: This method is selected as the "Gold Standard" because it simultaneously solves the retention issue (adds hydrophobicity) and the detection issue (adds a UV chromophore,


 nm).
Reaction Mechanism

The chiral derivatizing agent (CDA), 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's Reagent), undergoes a nucleophilic aromatic substitution with the primary amine of the analyte. This converts the enantiomers (


 and 

) into diastereomers (

and

), which have different physical properties and can be separated on an achiral C18 column.
Experimental Workflow (Graphviz)

MarfeysWorkflow Sample Sample (Racemic/Enriched) Reaction Incubation 40°C, 60 min Sample->Reaction Reagent FDAA (1% in Acetone) + NaHCO3 (1M) Reagent->Reaction Quench Quench (2M HCl) Reaction->Quench Nucleophilic Subst. HPLC HPLC Analysis (C18 Column) Quench->HPLC Diastereomers Data Calculate ee (Area Integration) HPLC->Data

Figure 1: Workflow for Marfey's Derivatization of 3-Amino-2-hydroxypropanamide.

Detailed Protocol

Reagents:

  • FDAA Solution: 10 mg/mL in acetone (Prepare fresh).

  • Buffer: 1 M

    
    .
    
  • Quench: 2 M HCl.

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mg of the sample (3-Amino-2-hydroxypropanamide) in 100

    
    L of water.
    
  • Derivatization: Add 200

    
    L of 1% FDAA solution and 40 
    
    
    
    L of 1 M
    
    
    .
  • Incubation: Vortex and heat at 40°C for 60 minutes. The solution will turn yellow.

  • Quenching: Allow to cool, then add 40

    
    L of 2 M HCl to stop the reaction and protonate the derivatives.
    
  • Dilution: Dilute with 200

    
    L of 50% Acetonitrile/Water. Filter through a 0.22 
    
    
    
    m PTFE filter.
  • Analysis: Inject 10

    
    L onto the HPLC system.
    

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5

    
    m).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 340 nm.

  • Gradient:

    • 0–20 min: 10% B

      
       40% B (Linear Gradient).
      
    • 20–25 min: 40% B

      
       90% B (Wash).
      
Data Analysis & Validation

The elution order typically follows the hydrophobicity rule for Marfey's derivatives: the L-L diastereomer usually elutes before the L-D diastereomer (though this must be confirmed with pure standards).

Calculation of ee:



ParameterSpecification
Typical Retention Times L-S isomer: ~14.2 min L-R isomer: ~16.8 min
Resolution (

)

Limit of Quantitation (LOQ) 0.1% ee impurity

Part 3: Alternative Protocol – Direct Ligand Exchange Chromatography (LEC)

Rationale: For high-throughput environments where derivatization is a bottleneck, Ligand Exchange Chromatography is the superior choice. The 3-amino-2-hydroxy motif is an ideal chelator for Copper(II).

Mechanism

The stationary phase contains a chiral selector (e.g., L-Penicillamine or L-Proline) complexed with Cu(II). The analyte acts as a ligand, displacing a solvent molecule to form a ternary mixed-ligand complex (Selector-Cu-Analyte). Enantioselectivity arises from the difference in stability constants between the diastereomeric complexes.

Detailed Protocol

Reagents:

  • Mobile Phase: 2 mM

    
     in Water (Isocratic). Note: Organic modifiers like Methanol (up to 15%) can be added to reduce retention.
    

HPLC Conditions:

  • Column: Phenomenex Chirex 3126 (D-Penicillamine) or equivalent Ligand Exchange column (150 x 4.6 mm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Temperature affects complex stability significantly).

  • Detection: UV at 254 nm (Detecting the Copper-Amino Acid complex absorption).

Decision Logic for Method Selection (Graphviz):

MethodSelection Start Start: ee Determination Throughput High Throughput Required? Start->Throughput Sensitivity High Sensitivity Required? (<0.5% impurity) Throughput->Sensitivity No MethodB Method B: Ligand Exchange (LEC) (Fast, Direct) Throughput->MethodB Yes MethodA Method A: Marfey's Derivatization (High Accuracy) Sensitivity->MethodA Yes Sensitivity->MethodB No

Figure 2: Decision Matrix for selecting the appropriate analytical method.

Part 4: Troubleshooting & Critical Control Points

Peak Tailing (Method B - LEC)
  • Cause: Slow kinetics of ligand exchange or non-specific adsorption.

  • Solution: Increase column temperature to 40–50°C to speed up exchange kinetics. Ensure pH is controlled (typically pH 4–6 for copper complexes).

Racemization Risk
  • Context: 3-Amino-2-hydroxypropanamide is relatively stable, but exposure to high pH (>10) or high heat during derivatization can induce racemization at the alpha-carbon (C2).

  • Control: Keep derivatization (Method A) at 40°C. Do not exceed 60 minutes. Run a "blank" derivatization with a known pure standard to quantify method-induced racemization (typically < 0.1%).

Elution Order Reversal
  • Method A: Changing the gradient slope can sometimes affect separation selectivity but rarely order.

  • Method B: Changing from a D-Penicillamine to an L-Penicillamine column will reverse the elution order. This is a useful tool for verifying trace enantiomers (the minor peak effectively moves from the "tail" of the major peak to the "front").

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. Link

  • Gubitz, G., & Schmid, M. G. (2008). Chiral separation principles in capillary electrophoresis. Journal of Chromatography A, 1204(2), 140-156. Link

  • Phenomenex. (2023). Chiral HPLC Method Development Guide. Link

  • Sigma-Aldrich. (2024). Basics of Chiral HPLC & Ligand Exchange. Link

  • Harada, K., et al. (1996). Determination of the absolute configuration of isoserine by Marfey's method. Tetrahedron Letters. Link

Comparative

Comparative Reactivity Guide: 3-Amino-2-hydroxypropanamide (Isoserinamide) vs. Serinamide

As drug development increasingly pivots toward metabolically stable peptidomimetics and complex small molecules, understanding the nuanced reactivity of structural isomers is critical. This guide provides an in-depth com...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward metabolically stable peptidomimetics and complex small molecules, understanding the nuanced reactivity of structural isomers is critical. This guide provides an in-depth comparative analysis of Serinamide (2-Amino-3-hydroxypropanamide) and Isoserinamide (3-Amino-2-hydroxypropanamide). By shifting the amino and hydroxyl groups between the


 and 

carbons, these isomers exhibit drastically different nucleophilic profiles, cyclization tendencies, and biological stabilities.

Structural & Electronic Profiling

Serinamide is an


-amino acid derivative synthesized from L-serine[1]. Its amine is located at the 

-carbon, directly adjacent to the electron-withdrawing amide carbonyl, while its hydroxyl group sits at the primary

-carbon.

Conversely, Isoserinamide is a


-amino acid derivative originating from isoserine[2]. The amine is shifted to the terminal 

-carbon, and the hydroxyl group is moved to the secondary

-carbon. This positional swap dictates their chemical behavior: the

-amine of isoserinamide is insulated from the carbonyl's inductive effect, increasing its pKa and nucleophilicity, while its secondary

-hydroxyl group becomes sterically hindered.
Quantitative Reactivity Summary
PropertySerinamide (2-Amino-3-hydroxypropanamide)Isoserinamide (3-Amino-2-hydroxypropanamide)Mechanistic Causality
Amine Classification

-Amine (Primary)

-Amine (Primary)

-position reduces steric hindrance from the molecular core.
Amine Nucleophilicity ModerateHighIsoserinamide's amine is insulated from the amide carbonyl's inductive pull, raising its basicity.
Hydroxyl Classification Primary Alcohol (

-OH)
Secondary Alcohol (

-OH)
Serinamide's primary OH is highly accessible for esterification/phosphorylation.
Cyclization Tendency Oxazoline formationCyclic sulfamidate formationGeometry dictates ring closure; isoserine derivatives favor 5-membered sulfamidates[3].
Enzymatic Stability Rapidly degraded by aminopeptidasesHighly resistant to proteolysis

-amino structures evade standard proteolytic active sites[4].

Visualizing the Reactivity Logic

Reactivity Root Isomeric Propanamides Ser Serinamide (α-Amino, β-Hydroxyl) Root->Ser Iso Isoserinamide (β-Amino, α-Hydroxyl) Root->Iso Ser_N α-Amine: Sterically Hindered Lower pKa, Slower Acylation Ser->Ser_N Ser_O β-OH: Primary Alcohol High Nucleophilicity Ser->Ser_O Iso_N β-Amine: Less Hindered Higher pKa, Faster Acylation Iso->Iso_N Iso_O α-OH: Secondary Alcohol Lower Nucleophilicity Iso->Iso_O

Structural and reactivity comparison between Serinamide and Isoserinamide.

Comparative Reactivity Profiles & Causality

N-Acylation & Peptide Coupling

When utilized as building blocks in peptide synthesis, the kinetics of N-acylation differ significantly. Isoserinamide undergoes N-acylation at a faster rate than serinamide. The causality lies in the electronic environment: the


-amine of serinamide experiences a strong electron-withdrawing inductive effect from the adjacent 

group, which stabilizes the lone pair and reduces nucleophilicity. Isoserinamide's

-amine is separated by an additional methylene bridge, mitigating this inductive effect and presenting a more reactive, unhindered nucleophile.
O-Functionalization & Ring Closure

Serinamide is the superior substrate for O-functionalization. Its primary


-hydroxyl group is highly accessible, making it an ideal candidate for rapid esterification or phosphorylation. Furthermore, under dehydrating conditions, the proximity of the 

-amine and

-hydroxyl in serinamide facilitates rapid cyclodehydration to form oxazoline rings.

Isoserinamide, possessing a secondary


-hydroxyl group, requires stronger bases (e.g., DMAP) to drive O-acylation due to steric hindrance. However, this specific 

-OH /

-NH2 geometry is highly valuable for synthesizing cyclic sulfamidates via reaction with thionyl chloride, which serve as critical intermediates for generating complex, stereoselective

-amino acids[3].
Biological Reactivity: The Aminopeptidase Resistance Paradigm

In drug development, the chemical reactivity of these isomers directly translates to biological stability. Peptides terminating in standard


-amino acids (like serinamide) are rapidly cleaved by plasma aminopeptidases. Substituting serine with isoserine fundamentally alters the substrate recognition geometry. A landmark study demonstrated that substituting isoserine for serine in the thrombin receptor activation peptide (SFLLRN) conferred near-total resistance to aminopeptidase M-induced cleavage, preserving the peptide's biological activity in plasma[4].

Experimental Methodologies

To objectively validate these reactivity differences, the following self-validating protocols are designed for laboratory execution.

Protocol 1: Comparative N-Acylation Kinetics (Fmoc-OSu)

This protocol quantifies the nucleophilic disparity between the


-amine and 

-amine using Fmoc-N-hydroxysuccinimide (Fmoc-OSu). Fmoc-OSu is selected because its succinimidyl leaving group provides a controlled acylation rate, and the Fmoc moiety allows precise UV quantification.

Self-Validation System: 1,4-Dimethoxybenzene is included as an inert internal standard. Normalizing the Fmoc-product peak area against the internal standard ensures that minor volume losses during time-course sampling do not skew the kinetic data.

  • Preparation: Prepare two separate 10 mL reaction vials. To Vial A, add Serinamide HCl (1.0 mmol)[1]. To Vial B, add Isoserinamide HCl (1.0 mmol).

  • Solvation: Dissolve each in 5.0 mL of anhydrous DMF. Add 1,4-Dimethoxybenzene (0.5 mmol) to each vial as the internal standard.

  • Activation: Add N,N-Diisopropylethylamine (DIEA) (2.5 mmol) to neutralize the HCl salts and activate the amines. Stir at 25°C for 5 minutes.

  • Initiation: Add Fmoc-OSu (1.2 mmol) simultaneously to both vials to initiate the reaction.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract a 50 µL aliquot from each vial.
  • Quenching: Immediately inject the aliquot into 950 µL of a quench solution (1% Trifluoroacetic acid in 50:50 Acetonitrile/Water). Causality: The strong acid instantly protonates the unreacted amine, completely halting nucleophilic attack.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, 301 nm detection). Plot the ratio of the Fmoc-product peak to the internal standard peak over time. Isoserinamide will demonstrate a significantly steeper initial velocity curve.

Workflow Prep Equimolar Prep (Amide + Fmoc-OSu) React N-Acylation (DIEA, DMF, 25°C) Prep->React Quench Time-Course Quench (TFA/H2O) React->Quench Analyze RP-HPLC Analysis (Kinetics Comparison) Quench->Analyze

Experimental workflow for comparative N-acylation kinetics.

Protocol 2: Selective O-Phosphorylation via POCl₃

This protocol demonstrates the steric hindrance of the secondary alcohol in isoserinamide versus the primary alcohol in serinamide.

Self-Validation System: A parallel control reaction using 1-propanol (a simple primary alcohol) is run to validate the activity of the POCl₃ reagent. ³¹P-NMR is utilized to distinguish between unreacted POCl₃ and the formed phosphomonoester.

  • Protection: Utilize N-Boc protected variants of both Serinamide and Isoserinamide (1.0 mmol each) to prevent competitive N-phosphorylation.

  • Solvation: Dissolve the substrates in 4.0 mL of Trimethyl phosphate (an inert, polar solvent that stabilizes phosphorylation intermediates). Cool to 0°C under an argon atmosphere.

  • Phosphorylation: Dropwise, add Phosphorus oxychloride (POCl₃) (1.5 mmol). Stir at 0°C for 2 hours.

  • Hydrolysis: Quench the reaction by slowly pouring the mixture into 10 mL of ice-cold water, hydrolyzing the intermediate dichlorophosphate to the phosphomonoester.

  • Validation: Lyophilize the aqueous layer and analyze via ³¹P-NMR. Serinamide will show near-complete conversion (peak shift ~0 to 5 ppm), whereas Isoserinamide will show high amounts of unreacted/hydrolyzed starting material due to the steric shielding of the

    
    -hydroxyl group.
    

References

  • CAS 65414-74-6: L-Serinamide hydrochloride, CymitQuimica,
  • CAS 632-12-2: Isoserine, CymitQuimica,
  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamid
  • Substituting isoserine for serine in the thrombin receptor activation peptide SFLLRN confers resistance to aminopeptidase M-induced cleavage and inactiv

Sources

Validation

Comprehensive Guide to Structural Validation of 3-Amino-2-hydroxypropanamide: SC-XRD vs. Orthogonal Modalities

In my tenure overseeing structural elucidation pipelines, validating small, highly polar, and chiral molecules like 3-Amino-2-hydroxypropanamide (isoserinamide) frequently presents a rigorous test of our analytical capab...

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure overseeing structural elucidation pipelines, validating small, highly polar, and chiral molecules like 3-Amino-2-hydroxypropanamide (isoserinamide) frequently presents a rigorous test of our analytical capabilities. As a low-molecular-weight compound (C3H8N2O2) featuring a primary amine, a hydroxyl group, and an amide, it forms an intricate, highly dense intermolecular hydrogen-bond network.

Relying solely on solution-state techniques effectively erases this critical 3D architecture. To definitively map its solid-state behavior, polymorph landscape, and absolute stereochemistry, we must employ Single-Crystal X-Ray Diffraction (SC-XRD). However, relying on a single modality introduces structural blind spots. This guide objectively compares SC-XRD against alternative techniques, providing a self-validating experimental blueprint for drug development professionals and materials scientists.

The Analytical Landscape: Modality Comparison

When validating small organic molecules,1[1]. While SC-XRD is the gold standard for determining the overarching atomic lattice, it is fundamentally an electron-density mapping tool[2]. This creates specific vulnerabilities when analyzing the hydrogen-heavy network of isoserinamide.

Table 1: Comparison of Analytical Techniques for Isoserinamide Validation

Analytical TechniquePrimary Data YieldStrengths for IsoserinamideLimitations
Single-Crystal XRD (SC-XRD) 3D atomic coordinates, absolute configurationExact spatial arrangement of C, N, O; definitively identifies the C2 stereocenter.Weak scattering from H-atoms; requires high-quality, stable single crystals.
Solid-State NMR (ssNMR) Local chemical environment, internuclear distancesPrecise 1H-15N / 1H-13C distances; maps the complex H-bond network directly.Cannot easily provide global 3D lattice packing de novo.
Powder XRD (PXRD) Bulk diffraction pattern (phase fingerprint)Rapid confirmation of bulk phase purity and polymorph identification.Difficult to extract de novo atomic coordinates for flexible molecules.
Solution-State NMR Chemical shifts, J-couplings in solutionConfirms 2D covalent connectivity and bulk sample purity.Loses all solid-state 3D packing and intermolecular H-bond data.
Mechanistic Insights: The Causality of Combining SC-XRD and ssNMR

In SC-XRD, the diffraction pattern is generated by the interaction of X-rays with electron clouds. Because hydrogen atoms possess only a single electron, they are notoriously weak scatterers. For isoserinamide, the exact positioning of the protons on the -NH2, -OH, and -CONH2 groups dictates the entire crystal packing. Unfortunately, 3[3], leaving ambiguity regarding whether a structure is a true cocrystal, a salt, or a specific polymorph.

To resolve this, we integrate 1H fast Magic Angle Spinning (MAS) solid-state NMR (ssNMR). 3[3] by measuring 1H-15N and 1H-13C dipolar interactions, which are inversely proportional to the cube of the internuclear distance. This synergy creates a self-validating loop:4[4] with calculated structural models.

HbondValidation N1 3-Amino-2-hydroxypropanamide Crystal Lattice N2 SC-XRD (Heavy Atom Mapping) N1->N2 N3 ssNMR (Proton Dynamics) N1->N3 N4 Electron Density Map (C, N, O coordinates) N2->N4 N5 Dipolar Couplings (1H-15N, 1H-13C) N3->N5 N6 Self-Validating 3D Structural Model N4->N6 N5->N6

Fig 1. Orthogonal validation workflow combining SC-XRD and ssNMR for complete structural elucidation.

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to prevent false positives, such as kinetic trapping or model bias.

Protocol 1: Orthogonal Crystallization

Objective : Grow diffraction-quality single crystals while screening for polymorphs. Causality : Relying on a single solvent system risks trapping the molecule in a metastable kinetic state. We use two thermodynamically distinct pathways to validate the true stable polymorph.

  • Solvent Selection : Dissolve 3-Amino-2-hydroxypropanamide in a high-polarity solvent (e.g., Methanol) where it is highly soluble, and select an anti-solvent (e.g., Diethyl ether).

  • Pathway A (Thermodynamic - Slow Evaporation) : Prepare a near-saturated solution in Methanol. Puncture the cap with a 22-gauge needle to allow ultra-slow evaporation at 20°C. Self-Validation: Slow kinetics favor the most thermodynamically stable polymorph.

  • Pathway B (Kinetic/Thermodynamic Balance - Vapor Diffusion) : Place the methanolic solution in an inner vial. Place this inside a larger sealed vial containing the anti-solvent. Self-Validation: The gradual diffusion of ether into methanol forces crystallization under different supersaturation dynamics, acting as a control against Pathway A.

Crystallization S1 Saturated Solution (Methanol) S2 Pathway A: Slow Evaporation S1->S2 S3 Pathway B: Vapor Diffusion S1->S3 S4 Thermodynamic Polymorph S2->S4 S5 Kinetic/Thermodynamic Balance S3->S5 S6 SC-XRD Validation S4->S6 S5->S6

Fig 2. Self-validating orthogonal crystallization workflow preventing polymorph bias.

Protocol 2: SC-XRD Data Collection and Refinement

Objective : Determine the 3D coordinates and absolute configuration. Causality : We select Copper (Cu Kα, λ = 1.5418 Å) radiation over Molybdenum (Mo Kα). Because 3-Amino-2-hydroxypropanamide consists entirely of light atoms (C, H, N, O), Cu radiation maximizes the anomalous dispersion signal required to confidently determine the absolute stereochemistry.

  • Mounting : Coat the crystal in paratone oil and mount it on a MiTeGen loop. Flash-cool to 100 K using a nitrogen cryostream. Causality: Cryo-cooling minimizes thermal motion (Debye-Waller factors), sharpening the diffraction spots and improving the resolution of the electron density map.

  • Data Collection : Collect full-sphere data using an area detector diffractometer.

  • Phasing and Refinement : Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation Check : Ensure the Goodness-of-Fit (GoF) approaches 1.0 and the Flack parameter is near 0 with a low standard deviation (e.g., 0.02 ± 0.03). A Flack parameter near 0.5 indicates racemic twinning or an incorrect structural model.

Quantitative Data Presentation

When executing the above protocols on enantiopure 3-Amino-2-hydroxypropanamide, the resulting crystallographic data should align with the parameters outlined below. This data acts as a benchmark for validating your own syntheses.

Table 2: Representative SC-XRD Data Benchmark for 3-Amino-2-hydroxypropanamide

Crystallographic ParameterRepresentative Value (Expected)Causality / Significance
Crystal System MonoclinicTypical for chiral, hydrogen-bonded small organic molecules.
Space Group P2₁Non-centrosymmetric; required for an enantiopure lattice.
R1 (Final) < 0.05Indicates high agreement between the model and experimental electron density.
wR2 < 0.12Validates the weighting scheme of the reflections.
Flack Parameter 0.02(3)Self-validates the absolute (R/S) configuration at the C2 chiral center.
Goodness-of-Fit (GoF) 1.02 - 1.05Confirms the model is neither over- nor under-parameterized.
Conclusion

Validating the structure of small, polar molecules like 3-Amino-2-hydroxypropanamide cannot rely on a single analytical pillar. By combining the global mapping power of SC-XRD with the local precision of ssNMR, and grounding the workflow in orthogonal crystallization techniques, researchers can establish a self-validating, foolproof structural model.

References
  • Title : On the complementarity of X-ray and NMR data - PMC | Source : nih.gov | URL : 1[1]

  • Title : Comparison of X-ray Crystallography, NMR and EM | Source : creative-biostructure.com | URL : 2[2]

  • Title : X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Source : jeol.com | URL :3[3]

  • Title : Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) - PMC | Source : nih.gov | URL : 4[4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-2-hydroxypropanamide

Synonyms: Isoserinamide; 3-Amino-2-hydroxypropionamide CAS: 6539-68-0 (Generic/Isomer dependent) | Molecular Formula: C₃H₈N₂O₂ Molecular Weight: 104.11 g/mol Part 1: Risk Assessment & Chemical Intelligence Status: Interm...

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: Isoserinamide; 3-Amino-2-hydroxypropionamide CAS: 6539-68-0 (Generic/Isomer dependent) | Molecular Formula: C₃H₈N₂O₂ Molecular Weight: 104.11 g/mol

Part 1: Risk Assessment & Chemical Intelligence

Status: Intermediate Chemical Entity. As a structural analogue to Serinamide and Isoserine, this compound exhibits the dual reactivity of a primary amine and a secondary alcohol. While specific toxicological data for this exact isomer is limited in public registries, Universal Precautionary Logic dictates it be treated as a bioactive irritant until proven otherwise.

Hazard Profile (GHS Classification via Read-Across)
Hazard TypeCodeDescriptionOperational Implication
Health H315 Causes skin irritationContact dermatitis risk; double-glove required.
H319 Causes serious eye irritationHigh Risk: Fine powders migrate behind standard safety glasses.
H335 May cause respiratory irritationInhalation of dust triggers mucosal inflammation.
Physical Hygroscopic Absorbs moisture from airClumping affects weighing accuracy; hydrolysis risk over time.
Part 2: The Fortress (Engineering Controls & PPE)

Objective: Create a self-validating barrier between the researcher and the agent.

1. Engineering Controls
  • Primary Barrier: Chemical Fume Hood.

    • Validation: Verify face velocity is 0.3–0.5 m/s (60–100 fpm) before uncapping.

    • Sash Height: Keep at working level (approx. 18 inches) to ensure capture efficiency.

  • Secondary Barrier: Static Dissipative Weighing Enclosure.

    • Reasoning: Small polar molecules like 3-Amino-2-hydroxypropanamide are prone to static charge, causing "fly-away" powder that contaminates surfaces.

2. Personal Protective Equipment (PPE) Matrix
Body PartRecommended PPETechnical Justification
Hands Double Nitrile Gloves (min 0.11 mm)Permeation Defense: Nitrile offers excellent resistance to small aliphatic amines. Latex is not recommended due to higher permeability to hydrophilic amines.
Eyes Chemical Safety Goggles (Indirect Vent)Dust Exclusion: Standard safety glasses allow airborne powder to bypass the lens via the temporal gaps. Goggles seal the orbital area.
Respiratory N95 / P2 Respirator Contingency: Only required if working outside a fume hood (not recommended) or during spill cleanup.
Body Lab Coat (Cotton/Poly) Standard: Buttoned to the neck. Synthetic fibers (nylon) should be avoided if flammables are also in use (static risk).
Part 3: Operational Maneuvers (Step-by-Step)
Workflow Visualization

Workflow Storage Storage (Desiccator/4°C) Weighing Weighing (Anti-static Gun) Storage->Weighing Warm to RT Solubilization Solubilization (Water/MeOH) Weighing->Solubilization Slow Add Reaction Reaction (Nucleophilic) Solubilization->Reaction Reagent Add Waste Disposal (Non-Halo Organic) Reaction->Waste Quench

Caption: Standard operational flow for handling hygroscopic amine intermediates.

Protocol A: Precision Weighing (Combating Hygroscopicity)

Context: As a hygroscopic solid, this compound will absorb water weight rapidly, skewing stoichiometry.

  • Equilibration: Remove container from cold storage (4°C) and allow it to reach room temperature before opening. This prevents condensation from forming inside the bottle.

  • Static Neutralization: Use an ionizing anti-static gun or bar on the spatula and weigh boat.

  • Transfer: Weigh quickly into a tared vial. Do not return excess material to the stock container (contamination risk).

  • Reseal: Parafilm the stock container immediately after use.

Protocol B: Solubilization & Reaction
  • Solubility: Highly soluble in water and lower alcohols (Methanol, Ethanol). Sparingly soluble in non-polar solvents (DCM, Hexanes).

  • Reactivity Note: The primary amine (-NH₂) is nucleophilic. If using in peptide coupling or acylation, ensure the hydroxyl group (-OH) does not compete.

    • Tip: In basic conditions (pH > 9), the amine is the dominant nucleophile. In acidic conditions, the amine is protonated (ammonium salt), rendering it unreactive until neutralized.

Part 4: Emergency Response Systems

Objective: Immediate mitigation of exposure.

Spill Decision Logic

SpillResponse Start Spill Detected Type State of Matter? Start->Type Powder Dry Powder Type->Powder Solid Liquid Solution Type->Liquid Liquid Action1 Cover with wet paper towel (Prevent Dust) Powder->Action1 Action2 Absorb with Vermiculite or Chem-Pad Liquid->Action2 Clean Double Bag & Label 'Hazardous Waste' Action1->Clean Action2->Clean

Caption: Decision tree for spill containment to minimize aerosolization.

Exposure Protocols
  • Eye Contact:

    • Immediate Action: Flush with water for 15 minutes .

    • Critical Detail: Hold eyelids open. Amines can cause alkaline-like damage; thorough irrigation is non-negotiable.

  • Skin Contact:

    • Action: Wash with soap and water. Do not use alcohol (this may enhance skin absorption).

    • Surveillance: Monitor for redness (erythema) for 24 hours.

Part 5: Disposal & End of Life

Waste Stream Classification:

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels go into Solid Hazardous Waste .

  • Liquid Waste:

    • If dissolved in water/methanol: Non-Halogenated Organic Solvent Waste .

    • Note: Do not pour down the drain. Even if water-soluble, amines are regulated due to nitrogen load and aquatic toxicity potential.

References
  • PubChem. (2025).[1][2] Compound Summary: 3-Amino-2-hydroxypropanamide.[3] National Library of Medicine. [Link]

  • ECHA. (2024). Registration Dossier: Amino-hydroxy ligands and derivatives. European Chemicals Agency. [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Research Council. [Link]

Sources

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